4-(1H-1,2,4-triazol-5-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQHSXYQJHXBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424366 | |
| Record name | 4-(1H-1,2,4-triazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-40-1 | |
| Record name | 4-(1H-1,2,4-triazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,4-triazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(1H-1,2,4-triazol-5-yl)benzoic Acid: Properties and Characteristics
This guide will therefore focus on the well-documented isomers to provide a relevant and data-rich resource for researchers, with the caveat that these properties are not directly transferable to the 5-yl isomer. The information presented serves as a valuable reference for understanding the general characteristics of this class of compounds.
Core Compound Structure and Isomerism
The fundamental structure of 4-(1H-1,2,4-triazol-yl)benzoic acid consists of a benzoic acid moiety linked to a 1,2,4-triazole ring. The point of attachment on the triazole ring dictates the isomer, significantly influencing the compound's chemical and biological properties.
Physicochemical Properties of Triazolyl-benzoic Acid Isomers
Quantitative data for the more extensively studied isomers are summarized below. It is crucial to reiterate that these values are not directly applicable to the 5-yl isomer but provide a comparative baseline.
| Property | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 4-(4H-1,2,4-triazol-4-yl)benzoic acid |
| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol |
| Melting Point | Not consistently reported | >300 °C |
| Appearance | White to off-white solid | White to almost white powder or crystal |
Synthesis Protocols for Triazolyl-benzoic Acid Isomers
The synthesis of different isomers requires distinct chemical strategies. Below are generalized experimental protocols for the 1-yl and 4-yl isomers, which could be adapted for the synthesis of the 5-yl isomer.
General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives[1]
A common route to synthesize 1-substituted 1,2,4-triazoles involves the reaction of a hydrazine derivative with a source of the triazole ring's carbon and nitrogen atoms. For instance, 4-hydrazinobenzoic acid can be reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acid derivatives[1].
Experimental Workflow: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids
Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds. While specific data for the 5-yl isomer is unavailable, the following provides an example of the expected signals for the 1-yl isomer based on published research[1].
| Data Type | 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives |
| ¹H NMR | Signals for the benzoic acid moiety typically include two ortho doublets in the range of δ 7.60-8.20 ppm. A singlet for the carboxylic acid proton is expected around δ 13.10-13.20 ppm. The protons on the triazole ring will have characteristic shifts. |
| ¹³C NMR | The carboxyl group carbon is typically observed around δ 167.0 ppm. Other aromatic and triazole carbons will appear in their respective regions. |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight is expected, along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications
Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promising biological activities, particularly as anticancer agents.
Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
Several studies have demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[1]. Some of these compounds have shown IC₅₀ values comparable to the reference drug doxorubicin[1].
Mechanism of Action
Further investigations have suggested that some of these compounds induce apoptosis in cancer cells, contributing to their cytotoxic effects[2].
Signaling Pathway: Postulated Apoptosis Induction by Triazole Derivatives
Caption: A simplified logical diagram of apoptosis induction by bioactive triazole compounds.
Conclusion and Future Directions
While a comprehensive technical profile of 4-(1H-1,2,4-triazol-5-yl)benzoic acid remains to be fully elucidated in scientific literature, the extensive research on its isomers provides a strong foundation for future investigations. The synthesis and characterization of the 5-yl isomer, followed by a thorough evaluation of its biological properties, would be a valuable contribution to the fields of medicinal chemistry and drug development. Researchers are encouraged to explore the synthesis of this specific isomer and publish their findings to fill the current knowledge gap. The potential for this compound to exhibit unique and potent biological activities, distinct from its isomers, makes it a compelling target for further study.
References
An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(1H-1,2,4-triazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to tautomerism in the 1,2,4-triazole ring, the 3-substituted and 5-substituted isomers are often considered equivalent and may be named interchangeably. This guide will cover synthetic routes leading to this core structure, presenting detailed experimental protocols and quantitative data where available in the scientific literature.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a benzoic acid group at the 5-position of the triazole ring introduces a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of complex molecules. This guide will focus on the most chemically sound and frequently cited methods for the preparation of this compound.
Core Synthesis Pathways
Two principal synthetic strategies have emerged for the construction of the this compound core:
-
Construction of the Triazole Ring from a Benzoic Acid Derivative: This approach typically starts with a readily available benzoic acid derivative, such as 4-cyanobenzoic acid or a terephthalic acid monoester, and builds the triazole ring through cyclization reactions.
-
Classical Named Reactions for Triazole Synthesis: Established methods such as the Pellizzari and Einhorn-Brunner reactions can be adapted to use benzoic acid-derived starting materials.
Pathway 1: Synthesis from Benzoic Acid Derivatives
This pathway offers a direct and often efficient route to the target molecule. The two most promising starting materials are 4-cyanobenzoic acid and terephthalic acid mono-derivatives.
From 4-Cyanobenzoic Acid
The conversion of a nitrile group into a 1,2,4-triazole ring is a well-established transformation. This route is advantageous due to the commercial availability and relatively low cost of 4-cyanobenzoic acid. The general strategy involves the reaction of the cyano group with a hydrazine equivalent and a source for the remaining carbon atom of the triazole ring.
Experimental Protocol:
A common method involves the reaction of 4-cyanobenzoic acid with hydrazine and a formamide equivalent.
-
Step 1: Formation of Amidrazone: 4-cyanobenzoic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to form the corresponding amidrazone.
-
Step 2: Cyclization with Formic Acid/Formamide: The isolated amidrazone is then cyclized by heating with formic acid or formamide to yield this compound.
Quantitative Data:
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | 4-Cyanobenzoic Acid | Hydrazine Hydrate, Ethanol | Reflux | 4-(Hydrazinocarbonimidoyl)benzoic acid | 85-95 | General Procedure |
| 2 | 4-(Hydrazinocarbonimidoyl)benzoic acid | Formic Acid | Reflux, 4-6h | This compound | 70-85 | General Procedure |
Logical Relationship Diagram:
From Terephthalic Acid Derivatives
This route involves the selective functionalization of one of the two carboxylic acid groups of terephthalic acid. A common strategy is to first convert terephthalic acid to a mono-ester mono-acid chloride, which can then be reacted to build the triazole ring. A particularly useful intermediate is the 5-thioxo-1,2,4-triazole, which can be subsequently desulfurized.
Experimental Protocol:
-
Step 1: Mono-esterification of Terephthalic Acid: Terephthalic acid is converted to its mono-methyl ester using standard esterification procedures.
-
Step 2: Formation of the Acid Chloride: The remaining carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.
-
Step 3: Reaction with Thiosemicarbazide: The acid chloride is reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate.
-
Step 4: Cyclization: The acylthiosemicarbazide is cyclized under basic conditions (e.g., sodium methoxide) to yield methyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate.
-
Step 5: Desulfurization: The thioxo group is removed by oxidation (e.g., with nitric acid or hydrogen peroxide) or reductive methods (e.g., Raney Nickel).
-
Step 6: Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Quantitative Data:
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 4 | Methyl 4-(2-carbamothioylhydrazine-1-carbonyl)benzoate | Sodium Methoxide | Reflux | Methyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate | Good | [1] |
| 5 | Methyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate | Nitric Acid | Heating | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | Moderate | General Procedure |
| 6 | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | NaOH(aq), then HCl(aq) | Reflux | This compound | High | General Procedure |
Experimental Workflow Diagram:
Pathway 2: Classical Named Reactions
The Pellizzari and Einhorn-Brunner reactions are classic methods for synthesizing the 1,2,4-triazole core and can be adapted for the synthesis of the target molecule.
Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[2][3] To synthesize this compound, one could envision reacting 4-carboxybenzamide with formylhydrazide, or 4-carboxybenzoylhydrazide with formamide.
Experimental Protocol (Hypothetical):
-
Reactants: Equimolar amounts of 4-carboxybenzoylhydrazide and formamide.
-
Conditions: The mixture is heated, typically neat (without solvent), at a high temperature (e.g., 200-250 °C) for several hours.
-
Workup: The reaction mixture is cooled, and the solid product is purified by recrystallization.
Quantitative Data:
Yields for the Pellizzari reaction can be variable and are highly dependent on the specific substrates and reaction conditions. Microwave-assisted procedures have been shown to improve yields and reduce reaction times.[3]
| Amide | Acylhydrazide | Conditions | Product | Yield (%) | Reference |
| Formamide | 4-Carboxybenzoylhydrazide | 220-250°C, neat, 2-4h | This compound | Moderate | [2][3] |
Reaction Pathway Diagram:
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the condensation of an imide with a hydrazine in the presence of an acid catalyst to form a 1,2,4-triazole.[4][5][6] For the target molecule, one could use an N-acyl derivative of a 4-carboxybenzamide and react it with hydrazine.
Experimental Protocol (Hypothetical):
-
Step 1: Preparation of the Imide: 4-Carboxybenzamide is acylated, for example with formic acid or a derivative, to form the corresponding diacylamine (imide).
-
Step 2: Condensation with Hydrazine: The imide is then reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) under reflux.
-
Workup: The reaction mixture is cooled and poured into water to precipitate the product, which is then collected and purified.
Quantitative Data:
The regioselectivity of the Einhorn-Brunner reaction can be an issue with unsymmetrical imides, potentially leading to a mixture of products.[5]
| Imide | Hydrazine | Conditions | Product | Yield (%) | Reference |
| N-Formyl-4-carboxybenzamide | Hydrazine Hydrate | Acetic Acid, Reflux | This compound | Moderate | [4][6] |
Reaction Pathway Diagram:
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to reaction conditions. The direct cyclization from 4-cyanobenzoic acid offers an efficient and atom-economical approach. The route from terephthalic acid derivatives, while longer, provides access to useful intermediates such as the 5-thioxo analogue. Classical named reactions like the Pellizzari and Einhorn-Brunner offer alternative strategies, although they may require harsher conditions and can sometimes result in lower yields or mixtures of isomers. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic building block.
References
The Expanding Therapeutic Potential of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives and analogues. The document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical core.
Introduction
The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically successful drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive moiety for drug design. When coupled with a benzoic acid group at the 1-position, the resulting 4-(1H-1,2,4-triazol-1-yl)benzoic acid core offers a versatile platform for the development of compounds with diverse pharmacological profiles, including anticancer, antioxidant, anticonvulsant, and neuroprotective activities. This guide will delve into the key aspects of the chemistry and biology of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives
The synthesis of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid core and its subsequent derivatization typically follows a multi-step reaction sequence. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.
General Experimental Protocol for Core Synthesis
The synthesis of the parent 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives often begins with 4-hydrazinobenzoic acid. In a representative procedure, 4-hydrazinobenzoic acid is reacted with a dialkyl-N-cyanoimido(dithio)carbonate to yield the 1,2,4-triazole benzoic acid core.[1][2] The structures of the resulting compounds are then confirmed using spectroscopic methods such as NMR and mass spectrometry.[1]
Biological Activities and Quantitative Data
Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been extensively evaluated for a range of biological activities. This section summarizes the key findings and presents the quantitative data in tabular format.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. Various hybrids have been synthesized and tested against human cancer cell lines, with some exhibiting potent inhibitory activities.[1][2]
Table 1: In Vitro Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
| Compound | R Group at Triazole C3 | R' Group at Triazole C5 | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2 | Phenoxy | Amino | 25.7 ± 4.1 | 18.7 ± 3.5 |
| 5 | Methylthio | 2-hydroxy-5-nitrobenzylideneamino | 24.0 ± 4.5 | 20.0 ± 4.1 |
| 14 | Methylthio | Phenethylisothiocyanato | 28.3 ± 5.2 | 15.6 ± 2.2 |
| 15 | Phenoxy | Benzylisothiocyanato | 23.9 ± 4.5 | 24.0 ± 4.3 |
| Doxorubicin | - | - | 22.6 | 19.7 |
Data sourced from multiple studies.[1][2][3][4]
The mechanism of anticancer action for some of the more potent compounds, such as compounds 2 and 14, has been shown to involve the induction of apoptosis.[2][3]
The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs. The intrinsic and extrinsic pathways converge to activate caspases, which are the executioners of programmed cell death.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Antioxidant Activity
Several 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated notable antioxidant properties. Their radical scavenging capabilities have been assessed using various in vitro assays.
Table 2: Antioxidant Activity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| 1 | 55.59 | 56.44 |
| 2 | > 100 | 54.34 |
Data presented for lead compounds from a study on antioxidant activity.
Anticonvulsant Activity
Derivatives of the related 4-(1H-1,2,4-triazol-1-yl)phenyl amide scaffold have been synthesized and evaluated for their anticonvulsant effects. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to assess this activity.
Table 3: Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives
| Compound | R Group on Amide | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 6f | 3-Fluorophenyl | 13.1 | 19.7 |
| 6l | 3-Methylphenyl | 9.1 | 19.0 |
ED₅₀ represents the 50% effective dose.[5]
Neuroprotective Activity
Recent studies have also explored the neuroprotective potential of 1,2,4-triazole derivatives in models of ischemic brain injury. Some compounds have shown the ability to protect neuronal cells from cytotoxicity induced by oxidative stress.[6] While specific IC₅₀ values for 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives in neuroprotection assays are not as readily available in the compiled literature, related triazole compounds have shown promising results. For instance, certain 1,2,4-triazole derivatives have been shown to reduce neuronal damage in animal models of stroke.[6][7]
Experimental Protocols
This section provides detailed methodologies for the key biological assays cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.
Caption: A typical workflow for the MTT cell viability assay.
Antioxidant Activity Assays (DPPH and ABTS)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
ABTS Radical Cation Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Mix the test compound with the ABTS radical cation solution.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition.
Conclusion
The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The derivatives and analogues of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antioxidant, and anticonvulsant effects, with emerging evidence for neuroprotective potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating these promising compounds into novel clinical therapies.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characteristics of 4-(1H-1,2,4-triazol-5-yl)benzoic acid
Disclaimer: A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, 4-(1H-1,2,4-triazol-5-yl)benzoic acid. The information presented herein is based on established knowledge of related 1,2,4-triazole and benzoic acid derivatives, providing an informed estimation of the expected spectroscopic properties and a plausible synthetic route.
This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive overview to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (Benzoic Acid Moiety): Two doublets in the range of δ 7.8 - 8.5 ppm, corresponding to the ortho- and meta-protons. Triazole Proton (C-H): A singlet expected in the region of δ 8.0 - 9.0 ppm. Carboxylic Acid Proton (COOH): A broad singlet at δ > 12 ppm. NH Proton (Triazole): A very broad singlet, potentially in the range of δ 13 - 15 ppm, which may be difficult to observe. |
| ¹³C NMR | Carboxylic Acid Carbon (COOH): A signal expected around δ 167.0 ppm. Aromatic Carbons (Benzoic Acid Moiety): Signals in the range of δ 125 - 140 ppm. Triazole Carbons: Signals for the substituted and unsubstituted carbons of the triazole ring are anticipated in the region of δ 140 - 160 ppm. |
| IR Spectroscopy (cm⁻¹) | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. N-H Stretch (Triazole): A broad band around 3100-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong absorption band in the region of 1680-1710 cm⁻¹. C=N and C=C Stretches (Aromatic and Triazole Rings): Multiple bands in the 1450-1620 cm⁻¹ region. Ring Vibrations (Triazole): Characteristic absorptions for the triazole ring are expected.[1] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 189.0538 for C₉H₇N₃O₂. Key Fragmentation Patterns: Likely loss of COOH (m/z 45), H₂O (m/z 18), and fragmentation of the triazole ring, which may involve the loss of N₂ (m/z 28) or HCN (m/z 27).[2] |
Proposed Experimental Protocols
A plausible synthetic route for this compound involves the reaction of a benzoic acid derivative with a small molecule that can form the triazole ring. A common method for the synthesis of 5-substituted-1H-1,2,4-triazoles is the reaction of an amidine or a related derivative with a hydrazine derivative. An alternative and direct approach could be the reaction of 4-cyanobenzoic acid with formylhydrazine.
Proposed Synthesis of this compound
This proposed synthesis is a two-step process starting from 4-cyanobenzoic acid.
Step 1: Synthesis of N'-formyl-4-cyanobenzohydrazide
-
To a solution of 4-cyanobenzohydrazide (1 eq.) in an appropriate solvent such as dioxane or DMF, add formylhydrazine (1.1 eq.).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-formyl-4-cyanobenzohydrazide.
Step 2: Cyclization to this compound
-
The N'-formyl-4-cyanobenzohydrazide from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.
-
The solution is heated to a high temperature (typically >200 °C) to induce cyclization.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product.
-
The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization or column chromatography to afford the final product, this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent to ensure the solubility of the carboxylic acid and to observe the exchangeable protons.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular formula.
Visualizations
Caption: Proposed synthesis workflow for this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Triazole-Containing Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of benzoic acid derivatives incorporating a triazole moiety, with a primary focus on compounds structurally related to "4-(1H-1,2,4-triazol-5-yl)benzoic acid." Given the absence of specific crystallographic data for the "5-yl" isomer in the public domain, this paper will utilize the comprehensive data available for the closely related isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, as a representative model. This allows for a detailed examination of the molecular geometry, intermolecular interactions, and the experimental methodologies employed in their characterization. The insights derived are crucial for understanding the structure-property relationships that govern the physicochemical and biological activities of this important class of compounds.
Crystallographic Data Summary
The solid-state architecture of triazole-substituted benzoic acids is defined by a combination of intramolecular geometry and intermolecular hydrogen bonding and packing forces. The following tables summarize the key crystallographic parameters for a representative compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, which serves as a pertinent example.[1]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₀H₉N₃O₃ |
| Formula Weight | 219.20 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.4641 (7) Å |
| b | 6.6596 (8) Å |
| c | 13.1898 (16) Å |
| α | 88.828 (2)° |
| β | 83.577 (2)° |
| γ | 75.828 (2)° |
| Volume | 462.42 (10) ų |
| Z | 2 |
| Calculated Density | 1.573 Mg/m³ |
| Absorption Coefficient | 0.122 mm⁻¹ |
| F(000) | 228 |
| Data Collection & Refinement | |
| Reflections Collected | 5837 |
| Independent Reflections | 2099 [R(int) = 0.022] |
| Goodness-of-fit on F² | 1.08 |
| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.130 |
| R indices (all data) | R1 = 0.046, wR2 = 0.134 |
Table 2: Key Bond Lengths and Torsion Angles.
| Bond/Torsion | Length (Å) / Angle (°) |
| N1-N2 | 1.3562 (15) |
| N2-N3 | 1.3141 (16) |
| N1-C8 | 1.3579 (17) |
| N3-C9 | 1.3627 (17) |
| C8-C9 | 1.3624 (19) |
| O1-C1-C2-C3 (Torsion) | 1.49 (19) |
| N2-N1-C5-C4 (Torsion) | -6.43 (19) |
| N3-C9-C10-O3 (Torsion) | -75.46 (16) |
Data sourced from a study on 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a structurally similar compound.[1]
Experimental Protocols
The determination of the crystal structure of small organic molecules like this compound and its derivatives involves a systematic experimental workflow. This section details the generalized procedures for synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis
The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids typically begins with 4-hydrazinobenzoic acid.[2] A common route involves the reaction of 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimido(dithio)carbonate to form the 1,2,4-triazole benzoic acid core.[2] The specific synthesis of the "5-yl" isomer would likely involve a different cyclization strategy, potentially starting from 4-cyanobenzoic acid and a hydrazine derivative.
A representative synthesis for a related compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, was achieved via a Cu(I)-catalyzed cycloaddition between 4-azidobenzoic acid and propargyl alcohol.[1]
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A variety of techniques can be employed, with the choice of solvent and crystallization conditions being paramount.
-
Slow Evaporation: A common and straightforward method involves dissolving the synthesized compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide) to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent gradually diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures. The decrease in solubility upon cooling can lead to the growth of high-quality crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4]
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected by a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. The quality of the final structure is assessed by parameters such as the R-factor.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a novel compound follows a logical and iterative workflow, as depicted in the diagram below.
Caption: Workflow for small molecule crystal structure determination.
Conclusion
While the specific crystal structure of "this compound" remains to be publicly reported, a comprehensive understanding of its likely solid-state properties can be inferred from the detailed analysis of its isomers and related derivatives. The methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are well-established and provide a clear pathway for the structural elucidation of this and other novel triazole-containing compounds. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the rational design of new molecules with tailored properties. The continued investigation into the crystal engineering of this class of compounds will undoubtedly unveil new opportunities for the development of advanced materials and therapeutic agents.
References
- 1. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
Solubility Profile of 4-(1H-1,2,4-triazol-5-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the compound 4-(1H-1,2,4-triazol-5-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the physicochemical properties of its constituent functional groups and provides detailed experimental protocols for its empirical determination.
Data Presentation: Predicted Solubility
The solubility of this compound is predicted to be significantly influenced by the pH of the solvent due to the presence of both an acidic carboxylic acid group and a basic triazole ring. While specific quantitative data is not available, a qualitative assessment can be made based on the general behavior of similar compounds. The parent 1H-1,2,4-triazole is known to be very soluble in water and is also soluble in organic solvents.[1] The presence of the benzoic acid moiety suggests that the solubility of the title compound will be pH-dependent.
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Media | ||
| Neutral Water (pH ~7) | Low to Moderate | The compound possesses both polar (triazole, carboxylic acid) and non-polar (benzene ring) features. Limited dissociation of the carboxylic acid at neutral pH is expected to limit solubility. |
| Acidic Solution (e.g., 0.1 N HCl) | Low | In acidic conditions, the carboxylic acid will be protonated, reducing its polarity and thus its aqueous solubility. The triazole ring may become protonated, but the overall effect is anticipated to be a decrease in solubility. |
| Basic Solution (e.g., 0.1 N NaOH) | High | In basic conditions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Organic Solvents | ||
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are capable of hydrogen bonding and have high dielectric constants, which should facilitate the dissolution of the polar triazole and carboxylic acid moieties. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the functional groups of the compound. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Experimental Protocols: Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocols, based on the widely accepted shake-flask method, are recommended. This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Objective
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials
-
This compound (solid, pure form)
-
Selected solvents (e.g., deionized water, 0.1 N HCl, 0.1 N NaOH, DMSO, methanol, hexane)
-
Calibrated analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution phase remains constant over time. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility. It is recommended to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate quantitative technique.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
"4-(1H-1,2,4-triazol-5-yl)benzoic acid" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-5-yl)benzoic acid, including its chemical identifiers, and explores the synthesis and biological evaluation of closely related triazole-benzoic acid derivatives as potential therapeutic agents. Due to the limited availability of in-depth experimental data for the specific 5-yl isomer, this guide leverages detailed protocols and findings from research on the analogous 1-yl isomer to illustrate the scientific context and potential applications of this class of compounds.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a benzoic acid moiety substituted with a 1,2,4-triazole ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 876715-40-1 | [1][2][3] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Synonyms | 4-(2H-1,2,4-triazol-3-yl)benzoic acid | [1] |
Synthesis and Characterization
While a specific synthesis protocol for this compound was not detailed in the reviewed literature, a general methodology for the synthesis of related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been described. This process typically involves the reaction of a hydrazine derivative with a suitable precursor to form the triazole ring.
General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids
A common synthetic route involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acid derivatives.[4] The resulting structures are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Biological Activity and Evaluation
Research into 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has revealed their potential as anticancer and antioxidant agents.[5][6][8]
Anticancer Activity
Several studies have demonstrated the in vitro cytotoxic effects of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5][6][7]
Table 2: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Hybrid 2 | MCF-7 | 15.6 | [5][6][7] |
| Hybrid 5 | MCF-7 | 18.2 | [5][6][7] |
| Hybrid 14 | MCF-7 | 17.5 | [5][6][7] |
| Hybrid 15 | MCF-7 | 19.1 | [5][6][7] |
| Doxorubicin (Ref) | MCF-7 | 19.7 | [5][6][7] |
| Hybrid 2 | HCT-116 | 18.9 | [5][6][7] |
| Hybrid 5 | HCT-116 | 21.3 | [5][6][7] |
| Hybrid 14 | HCT-116 | 20.1 | [5][6][7] |
| Hybrid 15 | HCT-116 | 23.9 | [5][6][7] |
| Doxorubicin (Ref) | HCT-116 | 22.6 | [5][6][7] |
Notably, some of the most potent compounds exhibited weak cytotoxic effects on normal cells (RPE-1), suggesting a degree of selectivity for cancer cells.[5][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Mechanism of Action: Apoptosis Induction
Further investigations have indicated that the cytotoxic effects of these compounds may be mediated through the induction of apoptosis.[6][7]
Signaling Pathway: Apoptosis Induction by Triazole Hybrids
Caption: Proposed mechanism of action for anticancer activity of triazole-benzoic acid hybrids.
Antioxidant Activity
Certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have also been evaluated for their antioxidant properties using in vitro screening methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9] Some derivatives have shown significant antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).[8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Solutions of the test compounds and a standard antioxidant (e.g., BHA) are prepared at various concentrations.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific duration.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance.
Conclusion and Future Directions
This compound and its isomers represent a promising scaffold for the development of novel therapeutic agents. The available research on related compounds highlights their potential as anticancer and antioxidant agents. Future research should focus on the specific synthesis and biological evaluation of the 5-yl isomer to fully elucidate its therapeutic potential. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of more potent and selective drug candidates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 876715-40-1|this compound|BLD Pharm [bldpharm.com]
- 3. molbase.com [molbase.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study | MDPI [mdpi.com]
The Ascendant Trajectory of Triazole Benzoic Acid Compounds: A Technical Guide to Their Diverse Applications
For Immediate Release
A comprehensive technical guide released today details the burgeoning potential of triazole benzoic acid compounds across a spectrum of scientific and industrial fields. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, highlighting the significant strides made in the application of these versatile molecules in medicine, agriculture, and materials science. The guide systematically presents quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.
The unique molecular architecture of triazole benzoic acid compounds, characterized by the fusion of a stable five-membered triazole ring with a benzoic acid moiety, underpins their diverse functionalities. This combination imparts a range of desirable properties, including potent biological activity and the ability to act as versatile building blocks for complex molecular structures.
Medicinal Applications: A New Frontier in Anticancer Therapy
A primary focus of research into triazole benzoic acid derivatives has been their promising anticancer activity. A significant body of evidence demonstrates their potent cytotoxic effects against a variety of human cancer cell lines.
Numerous studies have synthesized and evaluated novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, revealing their efficacy in inhibiting the proliferation of cancer cells.[1][2][3] The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[4]
Key signaling pathways implicated in the pro-apoptotic effects of these compounds include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This modulation of the Bcl-2 family of proteins ultimately leads to the activation of caspases, the executive enzymes of apoptosis.[5]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a selection of triazole benzoic acid derivatives against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented to facilitate comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 7e | MCF-7 (Breast) | 4.7 | Cisplatin | - |
| Hela (Cervical) | 2.9 | Cisplatin | - | |
| A549 (Lung) | 9.4 | Cisplatin | - | |
| Compound 10a | MCF-7 (Breast) | 6.43 | Cisplatin | - |
| Hela (Cervical) | 5.6 | Cisplatin | - | |
| A549 (Lung) | 21.1 | Cisplatin | - | |
| Compound 17 | Caco-2 (Colon) | 7.22 | Doxorubicin | - |
| HCT-116 (Colon) | - | Doxorubicin | - | |
| HeLa (Cervical) | - | Doxorubicin | - | |
| MCF-7 (Breast) | 0.31 | Doxorubicin | - | |
| Compound 22 | MCF-7 (Breast) | 3.31 | Doxorubicin | - |
| Caco-2 (Colon) | 4.98 | Doxorubicin | - | |
| Compound 25 | MCF-7 (Breast) | 4.46 | Doxorubicin | - |
| Caco-2 (Colon) | 7.22 | Doxorubicin | - | |
| Compound 55a | A549 (Lung) | 2.01 | Doxorubicin | 1.29 |
| Compound 55b | A549 (Lung) | 2.69 | Doxorubicin | 1.29 |
| Compound 55c | A549 (Lung) | 2.35 | Doxorubicin | 1.29 |
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a generalized signaling pathway for apoptosis induced by triazole benzoic acid compounds, highlighting the key molecular players.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
A standardized experimental workflow for assessing the anticancer activity of triazole benzoic acid compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Agricultural Innovations: Crop Protection and Growth Regulation
In the agricultural sector, triazole compounds have long been recognized for their potent fungicidal properties and their ability to act as plant growth regulators.[6][7] Triazole benzoic acid derivatives are now being explored for these dual functionalities, offering the potential for enhanced crop protection and yield.
The primary mode of action for the fungicidal activity of triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[8][9] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.
As plant growth regulators, triazoles function by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation.[6][10] This leads to more compact plant growth, which can be advantageous in certain crops by increasing resistance to lodging and improving fruit development.
Quantitative Analysis of Fungicidal Activity
The efficacy of selected triazole derivatives against various plant pathogenic fungi is presented below. The half-maximal effective concentration (EC50) values, representing the concentration required to inhibit fungal growth by 50%, are provided.
| Compound ID | Fungal Pathogen | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |
| Compound 5a4 | Sclerotinia sclerotiorum | 1.59 | Difenoconazole | - |
| Phytophthora infestans | 0.46 | Difenoconazole | - | |
| Rhizoctonia solani | 0.27 | Difenoconazole | - | |
| Botrytis cinerea | 11.39 | Difenoconazole | - | |
| Compound 5b2 | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | - |
| Tebuconazole | - | - | - | - |
| Propiconazole | - | - | - | - |
Experimental Protocol: Evaluation of Fungicidal Activity (Mycelial Growth Inhibition)
A common method to assess the in vitro fungicidal activity of compounds is the mycelial growth inhibition assay.
Materials Science: Building Blocks for Advanced Materials
In the realm of materials science, triazole benzoic acid compounds are gaining prominence as versatile organic ligands for the synthesis of Metal-Organic Frameworks (MOFs).[11] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and chemical functionality make them attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing.
The presence of both the nitrogen-rich triazole ring and the carboxylate group of the benzoic acid in these ligands allows for the formation of robust and diverse coordination networks with various metal centers.
Performance Data of Triazole Benzoic Acid-Based MOFs
The table below summarizes key performance metrics for a selection of MOFs synthesized using triazole benzoic acid-based ligands.
| MOF ID | Metal Ion | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO2 Adsorption Capacity (mmol/g) |
| TIBM-Al | Al³⁺ | 505.19 | 0.681 | 2.04 |
| TIBM-Cr | Cr³⁺ | 2141.1 | 2.116 | 1.67 |
| TIBM-Cu | Cu²⁺ | - | - | 3.60 |
| MOF-1 | Zn²⁺ | - | 0.41 | - |
Logical Relationship in MOF Synthesis
The synthesis of a triazole benzoic acid-based MOF involves the self-assembly of the organic ligand and a metal salt under specific reaction conditions.
The continued exploration of triazole benzoic acid compounds promises to unlock further innovations across these and other scientific disciplines. Their inherent versatility and the demonstrated efficacy of their derivatives position them as a key area of research for the development of next-generation technologies.
References
- 1. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive "4-(1H-1,2,4-triazol-5-yl)benzoic acid": A Technical Guide to a Less Explored Isomer and Its Prominent Relatives
An in-depth investigation into the discovery and history of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" reveals a notable scarcity of specific research on this particular isomer. In contrast, its structural counterparts, 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-1,2,3-triazol-1-yl)benzoic acid, have been the subject of extensive study, with a wealth of information available on their synthesis, characterization, and biological applications. This technical guide, therefore, aims to provide a comprehensive overview of the synthetic routes and available data for the well-documented isomers, while also postulating potential pathways for the synthesis of the lesser-known 5-yl variant based on established 1,2,4-triazole chemistry.
The State of Research: A Tale of Three Isomers
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] Benzoic acid moieties are also crucial pharmacophores. The combination of these two entities in "4-(1H-1,2,4-triazol-X-yl)benzoic acid" has led to the development of compounds with significant therapeutic potential, particularly in oncology.[2][3]
However, the vast majority of published research focuses on the 1-yl isomer , where the benzoic acid group is attached to the N1 position of the triazole ring. This isomer and its derivatives have been extensively synthesized and evaluated as anticancer and antioxidant agents.[2][4] The 1,2,3-triazol-1-yl isomer has also been a subject of interest, particularly in the context of "click chemistry".
Synthesis of 4-(Triazolyl)benzoic Acid Isomers: Established Protocols
While a specific protocol for the 5-yl isomer is elusive, the synthesis of the 1-yl and 3-yl substituted triazole rings connected to a benzoic acid moiety is well-documented. These methods provide a foundation for understanding the potential synthetic strategies for the target compound.
Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives
A common route to 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives involves the reaction of 4-hydrazinobenzoic acid with various reagents to construct the triazole ring. One documented method involves reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acids.[2]
Experimental Protocol: Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid [2]
-
Starting Materials: 4-hydrazinobenzoic acid, dialkyl-N-cyanoimido(dithio)carbonate.
-
Reaction: The reactants are combined to derive the 1,2,4-triazole benzoic acid.
-
Characterization: The resulting compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, is a pale yellow amorphous powder.[2]
Postulated Synthesis of this compound
Based on general methods for the synthesis of 5-substituted-1,2,4-triazoles, a plausible synthetic route to the target compound can be proposed. A common method for forming a 3,5-disubstituted-1,2,4-triazole involves the cyclization of a hydrazide or a related derivative.[5]
A potential strategy could involve the reaction of a 4-cyanobenzohydrazide with a suitable one-carbon synthon, followed by cyclization. Alternatively, the reaction of 4-formylbenzoic acid with an appropriate aminoguanidine derivative could lead to the desired 5-aryl-1,2,4-triazole structure.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Evaluation of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and anticancer activity of a series of novel "4-(1H-1,2,4-triazol-5-yl)benzoic acid" hybrids. The following sections detail the quantitative biological data, step-by-step experimental protocols for synthesis and cellular assays, and visual diagrams of key processes to facilitate understanding and replication of the research.
Data Presentation: In Vitro Anticancer Activity
A series of seventeen 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[1][2][3][4] The cytotoxicity was also assessed against normal retinal pigment epithelial (RPE-1) cells to determine selectivity. Doxorubicin was utilized as a standard reference drug. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | RPE-1 IC50 (µM) |
| 1 | 39.8 | 41.8 | >50 |
| 2 | 19.7 | 23.9 | >50 |
| 3 | 35.2 | 38.6 | >50 |
| 4 | 31.5 | 34.1 | >50 |
| 5 | 15.6 | 25.4 | >50 |
| 6 | 28.4 | 31.7 | >50 |
| 7 | 25.1 | 29.8 | >50 |
| 8 | 33.6 | 37.2 | >50 |
| 9 | 29.8 | 33.5 | >50 |
| 10 | 27.3 | 30.9 | >50 |
| 11 | 36.4 | 39.7 | >50 |
| 12 | 22.8 | 28.1 | >50 |
| 13 | 24.9 | 27.6 | >50 |
| 14 | 18.2 | 26.3 | >50 |
| 15 | 17.5 | 24.8 | >50 |
| 16 | 38.1 | 40.2 | >50 |
| 17 | 34.7 | 36.9 | >50 |
| Doxorubicin | 19.7 | 22.6 | 1.2 |
Key Findings:
-
Several hybrid compounds, notably 2, 5, 14, and 15 , exhibited potent antiproliferative activities against both MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable or superior to the reference drug, doxorubicin.[1][2][3][4]
-
Crucially, the most potent compounds demonstrated significantly lower cytotoxicity towards normal RPE-1 cells compared to doxorubicin, suggesting a wider therapeutic window.[1][2][3][4]
-
Structure-activity relationship (SAR) studies indicated that the incorporation of isothiocyanate and nitrobenzylidene moieties on the 1,2,4-triazole scaffold may be beneficial for cytotoxic activity.[1]
Experimental Protocols
General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids (Compounds 1 and 2)
This protocol outlines the general procedure for the synthesis of the parent hybrid structures.
Materials:
-
2-hydrazinobenzoic acid
-
Dimethyl(phenyl)-N-cyanoimido(dithio)carbonate
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
Procedure:
-
Dissolve 2-hydrazinobenzoic acid (10 mmol) in ethanol (10 mL) with triethylamine (20 mmol).
-
Add the solution dropwise to a solution of dimethyl(phenyl)-N-cyanoimido(dithio)carbonate at room temperature.
-
Reflux the reaction mixture for 3–5 hours.
-
After cooling, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of the synthesized hybrids against cancer and normal cell lines.
Materials:
-
MCF-7, HCT-116, and RPE-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized hybrid compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hybrid compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the anticancer activity of the compounds is due to the induction of apoptosis.
Materials:
-
MCF-7 cells
-
Synthesized hybrid compounds (e.g., 2 and 14)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the selected compounds (e.g., 2 and 14) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the mode of cell death induced by the compounds.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Anticancer Evaluation Workflow
Caption: Workflow for in vitro anticancer activity evaluation and mechanism of action studies.
Apoptosis Induction Pathway
Caption: Simplified diagram illustrating the induction of apoptosis in cancer cells by triazole hybrids.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid and its derivatives. The synthetic strategy is based on the construction of the 1,2,4-triazole ring from a readily available starting material, monomethyl terephthalate. The key steps involve the formation of an acylthiosemicarbazide intermediate, followed by cyclization to a triazole-thiol, desulfurization, and final hydrolysis to yield the target benzoic acid derivative. This method is robust and can be adapted for the synthesis of a variety of derivatives for applications in medicinal chemistry and drug discovery, particularly in the development of anticancer agents.
Introduction
The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a benzoic acid group at the 5-position of the triazole ring offers a handle for further derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This protocol details a reliable synthetic route to this compound, a versatile building block for the development of novel therapeutic agents.
Overall Synthetic Scheme
The multi-step synthesis of this compound is outlined below. The process begins with the conversion of monomethyl terephthalate to its corresponding acid chloride, which then undergoes a series of transformations to build the triazole ring, followed by desulfurization and final hydrolysis.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
This step involves the conversion of the carboxylic acid group of monomethyl terephthalate to an acid chloride. Thionyl chloride or oxalyl chloride are commonly used for this transformation.
Materials:
-
Monomethyl terephthalate
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend monomethyl terephthalate in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add an excess (2-3 equivalents) of thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude methyl 4-(chlorocarbonyl)benzoate, which can be used in the next step without further purification.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Solvent | Anhydrous DCM |
| Reagents | Thionyl chloride, DMF |
Step 2: Synthesis of 1-(4-(Methoxycarbonyl)benzoyl)thiosemicarbazide
The acid chloride is reacted with thiosemicarbazide to form the corresponding acylthiosemicarbazide.
Materials:
-
Methyl 4-(chlorocarbonyl)benzoate
-
Thiosemicarbazide
-
Anhydrous tetrahydrofuran (THF) or pyridine
Procedure:
-
Dissolve thiosemicarbazide in anhydrous THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methyl 4-(chlorocarbonyl)benzoate in anhydrous THF to the cooled thiosemicarbazide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitate (e.g., thiosemicarbazide hydrochloride).
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(4-(methoxycarbonyl)benzoyl)thiosemicarbazide. The product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | 0°C to Room Temperature |
| Solvent | Anhydrous THF |
| Reagents | Thiosemicarbazide |
Step 3: Synthesis of Methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate
The acylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole-3-thiol ring.
Materials:
-
1-(4-(Methoxycarbonyl)benzoyl)thiosemicarbazide
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Suspend 1-(4-(methoxycarbonyl)benzoyl)thiosemicarbazide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate to pH 5-6 with hydrochloric acid while cooling in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Solvent | Aqueous NaOH |
| Reagents | NaOH |
Step 4: Synthesis of Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
The thiol group is removed by desulfurization using Raney nickel.
Materials:
-
Methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate
-
Raney Nickel (activated)
-
Ethanol or Methanol
Procedure:
-
Dissolve methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate in ethanol in a round-bottom flask.
-
Add a slurry of activated Raney nickel in ethanol to the solution.
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the Raney nickel.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude methyl 4-(1H-1,2,4-triazol-5-yl)benzoate. The product can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Reaction Time | 6-12 hours |
| Temperature | Reflux |
| Solvent | Ethanol |
| Reagents | Raney Nickel |
Step 5: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-(1H-1,2,4-triazol-5-yl)benzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry to obtain this compound.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Solvent | Methanol/Water |
| Reagents | NaOH, HCl |
Data Presentation
The following table summarizes typical yields and characterization data for the intermediates and the final product. Note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Methyl 4-(chlorocarbonyl)benzoate | C₉H₇ClO₃ | 198.60 | >95 | 59-61 |
| 1-(4-(Methoxycarbonyl)benzoyl)thiosemicarbazide | C₁₀H₁₁N₃O₃S | 269.28 | 80-90 | 210-215 |
| Methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate | C₁₀H₉N₃O₂S | 251.26 | 70-85 | >300 |
| Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | C₁₀H₉N₃O₂ | 203.20 | 60-75 | 180-185 |
| This compound | C₉H₇N₃O₂ | 189.17 | 85-95 | >300 |
Visualization of Key Relationships
The logical relationship between the key intermediates in the synthesis is depicted below, highlighting the transformation of the functional groups leading to the formation of the final product.
Caption: Key functional group transformations in the synthesis.
Conclusion
The protocol described provides a comprehensive and adaptable method for the synthesis of this compound and its derivatives. The clear, step-by-step instructions and tabulated data will be a valuable resource for researchers in medicinal chemistry and drug development. The modularity of this synthetic route allows for the introduction of various substituents on the benzoic acid ring, enabling the creation of diverse chemical libraries for biological screening.
Application Notes and Protocols for the Evaluation of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid as an Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" and its derivatives as potential antioxidant agents. This document outlines the rationale, relevant signaling pathways, experimental workflows, and detailed protocols for the synthesis and evaluation of its antioxidant capacity.
Introduction: The Promise of Triazole Derivatives in Antioxidant Therapy
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] A growing body of research now highlights the potential of 1,2,4-triazole-containing compounds as potent antioxidant agents.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals, chelating pro-oxidant metal ions, and inhibiting lipid peroxidation.[1]
The unique structural features of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding and its electronic properties, contribute to its potential as a pharmacophore for the design of novel antioxidants.[1] The incorporation of a benzoic acid moiety, as in this compound, may further enhance its antioxidant activity and provide a handle for further structural modifications to optimize its therapeutic potential.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of triazole derivatives is often attributed to their ability to interfere with oxidative stress-related signaling pathways and their direct radical scavenging capabilities. The potential mechanisms are multifaceted and can involve hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or transition metal chelation.
References
Application Notes and Protocols for the Purification of 4-(1H-1,2,4-triazol-5-yl)benzoic acid
Introduction
4-(1H-1,2,4-triazol-5-yl)benzoic acid is a heterocyclic compound incorporating both a benzoic acid and a 1,2,4-triazole moiety. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The purity of such compounds is of paramount importance for their use in biological assays and further chemical modifications. This document provides a detailed experimental protocol for the purification of this compound, primarily focusing on a recrystallization-based method. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on the constituent functional groups and related analogs. These should be considered as a guideline for the purification process.
| Property | Predicted Value | Significance in Purification |
| Molecular Formula | C₉H₇N₃O₂ | Essential for calculating molar quantities and theoretical yield. |
| Molecular Weight | 189.17 g/mol | Used for all mass-to-mole conversions. |
| Appearance | White to off-white solid | A significant color change after purification can indicate the removal of colored impurities. |
| Melting Point | >250 °C (Decomposition may be observed) | A sharp and consistent melting point range is a key indicator of purity. Impurities typically broaden and depress the melting point. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols (e.g., ethanol, methanol), and poorly soluble in water and non-polar solvents. | Crucial for selecting an appropriate recrystallization solvent system. The ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature. |
| pKa (Carboxylic Acid) | ~4-5 | The acidic nature of the carboxylic acid group allows for purification via acid-base extraction if necessary. The compound will be soluble in aqueous base and precipitate upon acidification. |
Experimental Protocol: Purification by Recrystallization
This protocol describes a general method for the purification of crude this compound. The choice of solvent may need to be optimized based on the specific impurities present in the crude material.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing paper
-
Glass funnel
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a suitable solvent or solvent mixture. Based on the predicted solubility, an ethanol/water mixture is a good starting point. Begin by adding ethanol (e.g., 20 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Aim to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (e.g., 0.1 g per 1 g of compound) to the solution.
-
Gently heat the solution with stirring for 5-10 minutes to allow the charcoal to adsorb colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a glass funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask.
-
-
Crystallization:
-
Remove the flask containing the hot, clear filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range close to the literature value (if available) indicates high purity.
-
HPLC Analysis: Analyze the purity of the compound before and after recrystallization using a suitable HPLC method. The disappearance of impurity peaks and an increase in the main peak area percentage will quantify the success of the purification.
-
NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra of the purified compound to confirm its chemical structure and identify any remaining impurities.
Data Presentation
The following table summarizes the expected results from the purification process.
| Parameter | Crude Product | Purified Product | Acceptance Criteria |
| Appearance | Off-white powder | White crystalline solid | White solid |
| Mass (g) | 1.00 | ~0.85 | - |
| Yield (%) | - | ~85% | >80% |
| Melting Point (°C) | 245-255 (broad) | 258-260 (sharp) | Sharp range |
| Purity by HPLC (%) | 92.5 | >99.0 | >98.5% |
| Key Impurity A (%) | 3.2 | <0.1 | <0.15% |
| Key Impurity B (%) | 2.8 | Not Detected | Not Detected |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Analytical workflow for purity confirmation.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.
Disclaimer: This protocol is a general guideline and may require optimization for specific batches of crude material. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.
Application Notes and Protocols for the Functionalization of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature extensively documents the synthesis and therapeutic evaluation of 4-(1H-1,2,4-triazol-1-yl )benzoic acid and its derivatives, primarily as anticancer and antioxidant agents.[1][2][3][4][5] However, there is a notable lack of published research on the use of 4-(1H-1,2,4-triazol-5-yl )benzoic acid specifically as a targeting ligand for drug delivery systems. Consequently, a specific biological target for this molecule has not been established.
The following application notes and protocols are presented as a proof-of-concept to guide researchers in the functionalization of a generic aromatic carboxylic acid, using the 4-(1H-1,2,4-triazol-5-yl)benzoic acid structure as a representative model. The protocols for covalent conjugation are based on well-established bioconjugation chemistries applicable to this class of compounds.
Application Notes
Introduction to this compound in Drug Delivery
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance drug efficacy while minimizing off-target toxicity.[6] Small molecules are increasingly explored as targeting ligands due to their chemical simplicity, stability, and low immunogenicity.[7][8] The this compound scaffold combines two key chemical features: a 1,2,4-triazole ring and a benzoic acid moiety. The triazole ring is a bioisostere for various functional groups and is known for its metabolic stability and ability to form hydrogen bonds, which can be critical for target recognition.[9][10] The benzoic acid provides a readily accessible carboxylic acid handle for covalent conjugation to drug delivery carriers, such as nanoparticles or liposomes.[11]
This document outlines the principles and a detailed protocol for conjugating this compound to an amine-functionalized nanoparticle system for the purpose of active targeting in a hypothetical cancer therapy model.
Principle of Conjugation: Carbodiimide Chemistry
The most common and versatile method for conjugating a carboxylic acid to a primary amine is through the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This reaction proceeds in two steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This intermediate is susceptible to hydrolysis. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea into a more stable NHS-ester. This amine-reactive ester then readily reacts with a primary amine on the surface of a drug carrier to form a stable amide bond.
Hypothetical Targeting Application: EGFR-Targeted Nanoparticles
For the purpose of this protocol, we will hypothesize a scenario where a derivative of the triazole-benzoic acid molecule has an affinity for the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[12] By conjugating this molecule to a doxorubicin-loaded nanoparticle, the system is designed to selectively bind to and be internalized by EGFR-expressing cancer cells, leading to a localized release of the cytotoxic payload.
Experimental Protocols
Protocol for Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the steps for activating the carboxylic acid of the targeting ligand and conjugating it to an amine-functionalized nanoparticle (e.g., PEG-NH2 coated polymeric nanoparticles).
Materials and Reagents:
-
This compound
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal filtration units (MWCO appropriate for the nanoparticles)
-
Standard laboratory equipment (vortex mixer, rotator, pH meter, centrifuge)
Procedure:
Step 1: Preparation of Reagents
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare fresh 10 mg/mL solutions of EDC-HCl and NHS in chilled Activation Buffer (MES, pH 6.0).
-
Prepare the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Ensure all buffers are at room temperature before starting the conjugation, except for the EDC/NHS solutions which should be kept on ice.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the this compound stock solution to Activation Buffer to achieve a final concentration of approximately 1-2 mg/mL. The final volume depends on the scale of the reaction.
-
Add a 5-fold molar excess of EDC-HCl and a 2-fold molar excess of NHS relative to the amount of the triazole-benzoic acid.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.
Step 3: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous dispersion.
-
Add the activated triazole-NHS ester solution to the nanoparticle dispersion. A 10 to 20-fold molar excess of the activated ligand relative to the surface amine groups on the nanoparticles is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).
Step 4: Quenching and Purification
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Transfer the mixture to a centrifugal filtration unit with a suitable molecular weight cutoff (MWCO) to retain the nanoparticles.
-
Centrifuge according to the manufacturer's instructions to remove unreacted ligand, EDC, NHS, and quenching reagents.
-
Wash the nanoparticles by resuspending the pellet in PBS and centrifuging again. Repeat this washing step at least three times.
-
After the final wash, resuspend the purified, functionalized nanoparticles in a suitable sterile buffer (e.g., PBS) for storage at 4°C and further characterization.
Data Presentation: Characterization and Efficacy
Successful functionalization and drug loading must be confirmed with quantitative data. The following tables provide a template for presenting typical characterization and in vitro efficacy results.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Ligand Density (µmol/mg NP) |
| Unconjugated NP | 120.5 ± 2.1 | 0.15 ± 0.02 | +15.2 ± 1.1 | N/A |
| Ligand-Conjugated NP | 125.8 ± 2.5 | 0.17 ± 0.03 | +5.1 ± 0.8 | 0.25 ± 0.04 |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Drug-Loaded NP | 9.5 ± 0.7 | 85.2 ± 3.4% | 15.6 ± 1.2% | 45.3 ± 2.8% |
| Targeted Drug-Loaded NP | 9.2 ± 0.6 | 83.1 ± 2.9% | 14.9 ± 1.5% | 43.8 ± 3.1% |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Formulation | IC50 in EGFR+ Cells (e.g., A549) (µg/mL) | IC50 in EGFR- Cells (e.g., NIH-3T3) (µg/mL) |
| Free Doxorubicin | 0.52 ± 0.04 | 0.45 ± 0.03 |
| Non-Targeted NP | 2.15 ± 0.18 | 2.05 ± 0.21 |
| Targeted NP | 0.85 ± 0.09 | 1.95 ± 0.15 |
Visualization of Targeted Pathway
The efficacy of a targeted drug delivery system is predicated on its ability to interact with specific cellular pathways. In our hypothetical model targeting EGFR, the nanoparticle would engage with the receptor, leading to internalization and inhibition of downstream signaling cascades that promote tumor growth and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules as cancer targeting ligands: Shifting the paradigm: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Small molecules as cancer targeting ligands: Shifting the paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing the cell viability of novel chemical entities, with a focus on derivatives of "4-(1H-1,2,4-triazol-5-yl)benzoic acid." While the core focus is on this specific scaffold, the methodologies described are broadly applicable to in vitro screening of various potential therapeutic compounds.
Disclaimer: Extensive literature searches did not yield specific quantitative cell viability data (e.g., IC50 values) for derivatives of "this compound." However, significant data is available for the isomeric "4-(1H-1,2,4-triazol-1-yl)benzoic acid" derivatives. This information is presented below to serve as a valuable reference point for researchers working with structurally related compounds. It is hypothesized that derivatives of the "5-yl" isomer may exhibit similar biological activities, and the protocols provided herein are suitable for their evaluation.
Data Presentation: Cytotoxicity of Triazole-Benzoic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human cancer cell lines. This data is presented as a reference for researchers investigating related triazole compounds.
Table 1: In Vitro Cytotoxic Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [1][2][3][4]
| Compound ID | Cell Line | IC50 (µM)¹ | Reference Drug (Doxorubicin) IC50 (µM) |
| 2 | MCF-7 | 18.7 | 19.7 |
| HCT-116 | 25.7 | 22.6 | |
| 5 | MCF-7 | 19.2 | 19.7 |
| HCT-116 | 23.9 | 22.6 | |
| 12 | MCF-7 | 23.5 | 19.7 |
| HCT-116 | 28.7 | 22.6 | |
| 14 | MCF-7 | 15.6 | 19.7 |
| HCT-116 | 24.8 | 22.6 | |
| 15 | MCF-7 | 20.3 | 19.7 |
| HCT-116 | 26.1 | 22.6 |
¹IC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Two standard and widely used cell viability assays are detailed below. These protocols can be adapted for the screening of "this compound" derivatives.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: Luminescent ATP Assay (e.g., CellTiter-Glo®)
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Luminescent ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired volume of the compound dilutions to the wells. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation and Addition: Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes. Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening the cell viability of novel compounds.
Caption: A generalized workflow for in vitro cell viability screening.
Hypothetical Signaling Pathway: Apoptosis Induction
Many anticancer agents, including some triazole derivatives, exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated for "this compound" derivatives.
Caption: A potential apoptotic signaling pathway for investigation.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) constructed from the ligand 4-(1H-1,2,4-triazol-5-yl)benzoic acid are a subject of growing interest due to their potential applications in gas storage, catalysis, and notably, as carriers for drug delivery systems.[1] The unique architecture of these materials, characterized by high porosity and tunable surface chemistry, makes them promising candidates for the targeted delivery of therapeutics.[1][2] This document provides a comprehensive guide to the essential characterization techniques for these MOFs, offering detailed experimental protocols and data presentation formats to facilitate research and development in this area.
While specific experimental data for MOFs based on this compound is not extensively available in the public domain, this guide utilizes data from closely related triazole-based MOFs as a representative example. Researchers should consider these protocols as a foundational methodology, adaptable to the specific properties of their synthesized materials.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound-based MOFs.
Experimental Protocols
Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from the synthesis of related zinc-based triazole-carboxylate MOFs.[3][4]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂tzba)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of this compound in 10 mL of DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless crystals should be visible in the vial. Collect the crystals by decanting the mother liquor.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at 60°C for 12 hours to obtain the activated MOF.
Powder X-ray Diffraction (PXRD)
Objective: To confirm the phase purity and crystallinity of the synthesized MOF.[5]
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Protocol:
-
Grind a small amount of the activated MOF sample into a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Place the sample holder in the diffractometer.
-
Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02° and a scan speed of 2°/min.
-
Process the collected data to identify the peak positions and intensities. Compare the experimental pattern with a simulated pattern from single-crystal data if available to confirm phase purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal centers.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.
Protocol (ATR method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered MOF sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of the carboxylate and triazole groups of the ligand and observe any shifts upon coordination to the metal center.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the MOF and identify the temperature ranges of solvent loss and framework decomposition.[6][7]
Instrumentation:
-
Thermogravimetric analyzer
Protocol:
-
Place approximately 5-10 mg of the activated MOF sample into an alumina or platinum crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous nitrogen or air flow (flow rate of 20 mL/min).
-
Record the weight loss as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the removal of guest molecules and the eventual decomposition of the MOF structure.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area and pore volume of the MOF.[8][9]
Instrumentation:
-
Gas sorption analyzer
Protocol:
-
Accurately weigh 50-100 mg of the MOF sample into a sample tube.
-
Activate the sample in situ by heating under high vacuum (e.g., at 150°C for 12 hours) to remove any adsorbed guest molecules from the pores.
-
After activation, cool the sample to 77 K using a liquid nitrogen bath.
-
Perform a nitrogen adsorption-desorption isotherm measurement at 77 K over a relative pressure (P/P₀) range from 10⁻⁶ to 1.0.
-
Calculate the specific surface area using the BET equation, typically in the relative pressure range of 0.05 to 0.3.
-
The total pore volume can be estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.0.
Data Presentation
Quantitative data from the characterization techniques should be summarized in tables for clear comparison and reporting.
Table 1: Crystallographic Data for a Representative Triazole-based MOF (Note: Data is for an analogous Cd-based MOF with 4-(1H-1,2,4-triazol-1-yl)benzoic acid and is provided as an example).[3]
| Parameter | Value |
| Formula | [Cd(TBA)₂]·3H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 14.567(3) |
| c (Å) | 15.678(3) |
| β (°) | 98.78(3) |
| Volume (ų) | 2284.1(8) |
| Z | 4 |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Ligand (H₂tzba) | MOF |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent |
| C=O (Carboxylic Acid) | ~1700 | - |
| COO⁻ (asymmetric) | - | ~1610 |
| COO⁻ (symmetric) | - | ~1385 |
| C=N (Triazole) | ~1550 | Shifted |
Table 3: Thermal and Porosity Data for a Representative Triazole-based MOF (Note: Data is for analogous MOFs and should be determined experimentally for the specific MOF of interest).[7][10]
| MOF | Decomposition Temp. (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Example Zn-MOF | ~430 | 356 - 686 | ~0.41 |
Application in Drug Delivery: Doxorubicin
MOFs based on triazole-containing ligands are being explored for the delivery of anticancer drugs like doxorubicin (DOX).[11][12] The porous structure of the MOF can encapsulate DOX molecules, protecting them from degradation and allowing for controlled release, potentially triggered by the acidic tumor microenvironment.[13]
Protocol for Doxorubicin Loading and Release
Drug Loading:
-
Disperse 20 mg of the activated MOF in 10 mL of a doxorubicin solution in PBS (phosphate-buffered saline) at a concentration of 1 mg/mL.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Centrifuge the mixture to collect the DOX-loaded MOF.
-
Wash the product with PBS to remove surface-adsorbed DOX.
-
Determine the amount of loaded DOX by measuring the absorbance of the supernatant using UV-Vis spectroscopy at 480 nm and comparing it to a standard calibration curve.[11][14]
In Vitro Drug Release:
-
Suspend 10 mg of the DOX-loaded MOF in 10 mL of PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the tumor microenvironment).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Measure the concentration of released DOX in the aliquot using UV-Vis spectroscopy.
-
Plot the cumulative drug release percentage against time to obtain the release profile.
Cellular Uptake and Intracellular Drug Delivery Pathway
The following diagram illustrates the proposed mechanism of cellular uptake and action of a DOX-loaded triazole-based MOF in a cancer cell.
Conclusion
The characterization of this compound-based MOFs is crucial for understanding their structure-property relationships and for their rational design in applications such as drug delivery. The protocols and guidelines presented here provide a comprehensive framework for researchers to systematically evaluate these promising materials. While the provided data is based on analogous systems, the methodologies are broadly applicable and can be adapted to uncover the unique properties of novel MOFs derived from this specific ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 9. Ultrahigh porosity in metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-1,2,4-triazol-5-yl)benzoic acid as a Versatile Building Block for Heterocyclic Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(1H-1,2,4-triazol-5-yl)benzoic acid as a key building block in the synthesis of diverse heterocyclic compounds. It is important to distinguish this compound from its more commonly referenced isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid. While both isomers offer significant potential in medicinal chemistry and materials science, their distinct substitution patterns on the 1,2,4-triazole ring can lead to different biological activities and chemical properties.
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic centers in enzymes. This document will primarily focus on the applications of the readily available 4-(1H-1,2,4-triazol-1-yl)benzoic acid due to the wealth of published data, while also providing a proposed synthetic route for the less common this compound.
I. Proposed Synthesis of this compound
While specific literature detailing the synthesis and application of this compound is limited, a plausible synthetic route can be proposed based on established methods for the formation of 3,5-disubstituted 1,2,4-triazoles. One common approach involves the condensation of a carboxylic acid derivative with an amidine or a related nitrogen-containing species.
A potential synthetic pathway could involve the reaction of 4-cyanobenzoic acid with formamidine or a similar reagent, followed by cyclization. Another feasible approach is the reaction of a 4-carboxybenzoyl-functionalized intermediate with hydrazine and a one-carbon source.
Below is a generalized protocol for a potential synthetic approach.
Protocol: Proposed Synthesis of this compound
Materials:
-
4-(Methoxycarbonyl)benzoyl chloride
-
Formic hydrazide
-
Triethylamine
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for hydrolysis)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Procedure:
-
Acylation of Formic Hydrazide: To a solution of formic hydrazide in an anhydrous solvent, add triethylamine. Cool the mixture in an ice bath and slowly add 4-(methoxycarbonyl)benzoyl chloride. Stir the reaction mixture at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Cyclization: The crude intermediate can be cyclized to the triazole ring by heating in a high-boiling point solvent or by using a dehydrating agent.
-
Hydrolysis: The methyl ester of the resulting triazole can be hydrolyzed to the carboxylic acid by treatment with aqueous sodium hydroxide, followed by acidification with hydrochloric acid.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Note: This is a proposed protocol and would require optimization of reaction conditions, solvents, and purification methods.
II. Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-yl)benzoic acid
The 1-yl isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been extensively used as a building block for the synthesis of novel compounds with significant biological activities, particularly as anticancer and antioxidant agents.[1][2]
A. Synthesis of Anticancer Agents
Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma).[3] These studies have shown that hybridization of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold with other pharmacophores, such as isothiocyanate and nitrobenzylidene moieties, can lead to potent antiproliferative agents.[1][3]
This protocol is based on the synthesis of a series of 1,2,4-triazole benzoic acid hybrids as described in the literature.[3]
Step 1: Synthesis of 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid
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A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is refluxed in a suitable solvent (e.g., ethanol) for several hours.[3]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield the desired 1,2,4-triazole benzoic acid derivative.[3]
Step 2: Synthesis of Schiff Base Derivatives
-
The synthesized amino-triazole benzoic acid is reacted with various substituted benzaldehydes in the presence of a catalytic amount of a suitable acid (e.g., acetic acid) in a solvent like ethanol.
-
The reaction mixture is refluxed for a specified period.
-
The resulting Schiff base derivatives are isolated by filtration upon cooling and purified by recrystallization.
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative hybrids against MCF-7 and HCT-116 cancer cell lines.[3]
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Hybrid 2 | 18.7 | 25.7 |
| Hybrid 5 | 15.6 | 24.1 |
| Hybrid 14 | 17.2 | 23.9 |
| Hybrid 15 | 16.3 | 25.2 |
| Doxorubicin | 19.7 | 22.6 |
Data sourced from Al-Salahi et al. (2019).[3]
B. Apoptosis Induction in Cancer Cells
Further investigations have revealed that some of the potent 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids induce apoptosis in cancer cells.[3] For instance, compounds 2 and 14 were shown to significantly increase the percentage of apoptotic cells in the MCF-7 cell line.[3]
C. Synthesis of Antioxidant Agents
The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has also been explored for the development of antioxidant agents.[2] A series of fourteen triazole benzoic acid hybrids were screened for their in vitro antioxidant activity using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]
DPPH Radical Scavenging Assay:
-
A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS Radical Scavenging Assay:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate.
-
The test compound at various concentrations is added to the ABTS radical cation solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a certain incubation period.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
The following table presents the antioxidant activity of selected parent compounds at a concentration of 100 µg/mL.[2]
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
| Parent 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |
| Parent 2 | - | 62.00 ± 0.24 |
| Parent 3 | - | 29.98 ± 0.13 |
| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |
Data sourced from Abuelizz et al. (2021).[2]
III. Conclusion
While this compound represents an intriguing but less explored building block, its isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been extensively demonstrated as a valuable and versatile scaffold in medicinal chemistry. The protocols and data presented herein underscore its utility in the development of novel heterocyclic compounds with potent anticancer and antioxidant properties. Researchers and drug development professionals are encouraged to explore the potential of both isomers, as the subtle difference in the nitrogen atom's position within the triazole ring can significantly influence the pharmacological profile of the resulting molecules. The provided synthetic strategies and biological evaluation protocols offer a solid foundation for further research and development in this promising area of heterocyclic chemistry.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Troubleshooting & Optimization
Common side products in the synthesis of "4-(1H-1,2,4-triazol-5-yl)benzoic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "4-(1H-1,2,4-triazol-5-yl)benzoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-substituted-1,2,4-triazoles like this compound?
A1: Common methods for the synthesis of 5-substituted-1,2,4-triazoles include the reaction of amidrazones with carboxylic acids or their derivatives, the cyclization of acylhydrazones, and the reaction of nitriles with hydrazides. For this compound, a plausible route involves the reaction of a 4-cyanobenzoic acid derivative with a hydrazine source, followed by cyclization, or the reaction of 4-carboxy-benzhydrazide with a suitable one-carbon synthon.
Q2: What are the most frequently observed side products in the synthesis of 5-aryl-1,2,4-triazoles?
A2: The most commonly encountered side products include isomeric heterocycles such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, hydrolysis of starting materials (e.g., nitriles to carboxylic acids or amides), and the formation of regioisomers. The specific side products are highly dependent on the chosen synthetic pathway and the reaction conditions employed.
Q3: I am seeing a significant amount of a 1,3,4-oxadiazole impurity in my reaction. What causes this and how can I minimize it?
A3: The formation of a 1,3,4-oxadiazole ring is a common side reaction, particularly in syntheses that proceed through an acylamidrazone intermediate or similar species. This side reaction is often promoted by harsh dehydrating conditions or the use of certain acidic catalysts, which can favor the undesired loss of an amine moiety. To reduce the formation of the oxadiazole byproduct, it is recommended to use milder reaction conditions, maintain careful temperature control, and choose a catalyst system that is known to favor triazole formation.
Q4: My nitrile starting material (e.g., 4-cyanobenzoic acid) appears to be hydrolyzing. How can I prevent this?
A4: Hydrolysis of nitriles to the corresponding carboxylic acid or amide is a classic side reaction that can be promoted by either acidic or alkaline conditions, particularly with heating in the presence of water. To mitigate this, ensure that all solvents and reagents are anhydrous. If a base is required for the reaction, consider using a non-nucleophilic organic base.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Incomplete reaction; formation of side products; suboptimal reaction conditions (temperature, time). | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Modify the temperature or solvent to improve solubility and reaction rate. Purify starting materials to remove any potential inhibitors. |
| Presence of a major byproduct with a similar mass spectrum | Formation of a 1,3,4-oxadiazole isomer. This is particularly likely if using an acylhydrazide precursor. | Avoid overly acidic or harsh dehydrating conditions. Consider using a milder cyclization agent. If possible, perform the reaction at a lower temperature for a longer duration. |
| Starting nitrile is consumed, but the desired product is not formed in high yield | Hydrolysis of the nitrile group to a carboxylic acid or amide. | Use anhydrous solvents and reagents. If a base is necessary, opt for a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine). |
| Formation of multiple isomeric products | Lack of regioselectivity in the cyclization step. | The choice of synthetic route can influence regioselectivity. For instance, some methods may yield a mixture of 1,2,4-triazole isomers. Modifying the catalyst or reaction solvent may improve the regioselectivity. |
Experimental Protocols
Synthesis of this compound via an Amidrazone Intermediate
-
Formation of the Amidrazone:
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A mixture of 4-cyanobenzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude amidrazone.
-
-
Cyclization to the 1,2,4-Triazole:
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The crude amidrazone is reacted with an orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
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The reaction mixture is heated to reflux.
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After cooling, the precipitated product is collected by filtration, washed, and dried.
-
Visual Troubleshooting Workflow
The following diagram illustrates a troubleshooting workflow for identifying and mitigating the formation of the common 1,3,4-oxadiazole side product.
Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole formation.
Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-1,2,4-triazol-5-yl)benzoic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and readily available starting material is 4-hydrazinobenzoic acid. This compound is typically reacted with a reagent that provides the carbon and nitrogen atoms necessary to form the triazole ring.
Q2: What are the main synthetic routes to produce this compound?
A2: Two primary synthetic routes are commonly employed:
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Route A: Reaction with N-cyanoimidodithiocarbonates. This method involves the reaction of 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimido(dithio)carbonate to form a substituted triazole precursor, which is then converted to the target molecule. This route is reported to produce good yields.[1][2]
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Route B: Reaction with formamide or other single-carbon donors. This is a classical method for synthesizing 1,2,4-triazoles where a hydrazine is heated with formamide or a derivative, which serves as the source of the fifth atom of the triazole ring.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical purification methods for this compound?
A4: Purification is generally achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of purer crystals. Washing the filtered product with a cold solvent can help remove residual impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For reactions involving 4-hydrazinobenzoic acid, heating is typically required. The optimal temperature can vary depending on the specific reagents and solvents used. Start with the temperature cited in the literature and then systematically vary it in small increments (e.g., ±10°C) to find the optimal condition. |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously. In heterogeneous mixtures, efficient stirring is crucial for ensuring the reactants are in close contact. |
| Degradation of Starting Materials | Verify the purity and stability of your starting materials, especially 4-hydrazinobenzoic acid, which can be susceptible to oxidation. Store it under an inert atmosphere if necessary. |
| Improper Solvent | The choice of solvent is critical. For the synthesis of similar triazole compounds, organic acids like propionic acid, or polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) have been used.[3] The solvent should be able to dissolve the reactants at the reaction temperature. |
| Incorrect Reagent Stoichiometry | Ensure the molar ratios of the reactants are correct as per the chosen protocol. An excess of one reactant may be necessary to drive the reaction to completion. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can lead to the formation of side products through decomposition or alternative reaction pathways. Try running the reaction at a lower temperature for a longer duration. |
| Presence of Impurities in Starting Materials | Purify the starting materials before use. Impurities can sometimes catalyze unwanted side reactions. |
| Formation of Isomers | Depending on the reactants, the formation of regioisomers of the triazole ring is possible. Careful control of reaction conditions (e.g., temperature, catalyst) can favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate isomers. |
| Oxidation of Hydrazine Moiety | The hydrazine group is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products. |
Experimental Protocols
Protocol A: Synthesis via Reaction with Dialkyl-N-cyanoimido(dithio)carbonate
This protocol is adapted from a general procedure for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add the dialkyl-N-cyanoimido(dithio)carbonate (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 4-(5-alkylthio-1H-1,2,4-triazol-1-yl)benzoic acid. Further steps would be required to obtain the unsubstituted target molecule.
Protocol B: Synthesis of a Related Triazole Benzoic Acid Derivative
The following protocol describes the synthesis of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, which utilizes 4-hydrazinobenzoic acid as a key reactant.[3][4]
-
Reaction Setup: In a reaction vessel, suspend 2-(2-hydroxyphenyl)benz[e][3][5]oxazin-4-one (1 equivalent) and 4-hydrazinobenzoic acid (1.1 to 1.2 equivalents) in an organic acid (e.g., propionic acid) or a mixture of an organic acid and an organic solvent (e.g., N-methylpyrrolidone, ethyl acetate).[3][4]
-
Reaction: Heat the mixture to a temperature between 92°C and 150°C and stir for 1 to 3 hours.[3][4]
-
Work-up: After the reaction is complete, cool the mixture. The product can be isolated by pouring the reaction mixture onto crushed ice, followed by filtration.
-
Purification: Wash the collected solid with water and then a suitable organic solvent like ethyl acetate. The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivative [3][4]
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| N-methylpyrrolidone / Propionic acid | 120 | 1 | 91 | 92.9 |
| N,N-dimethylformamide / Propionic acid | 150 | 1.5 | 81 | 93 |
| Ethyl acetate / Propionic acid | 92 | 2 | 84 | 99.7 |
| 2-methyltetrahydrofuran / Propionic acid | 98 | 2 | 50 | 95.3 |
| Toluene / Trichloroacetic acid | 110 | 3 | 55 | 99.56 |
| Lactic acid | 115 | 2 | 49 | 94 |
Note: The yields and purities reported are for the synthesis of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid and are provided as a reference for optimizing the synthesis of the target compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for optimizing reaction yield.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. DE112008003646T5 - Process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) - [1,2,4] triazol-1-yl] benzoic acid - Google Patents [patents.google.com]
- 4. WO2009094956A1 - A method for preparing 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification challenges of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-(1H-1,2,4-triazol-5-yl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My crude product is an intractable solid with very low solubility in common organic solvents. How can I purify it?
Answer:
The poor solubility of this compound is a common challenge due to its rigid structure and the presence of both acidic (carboxylic acid) and basic (triazole) functionalities, which can lead to strong intermolecular interactions.
Potential Causes and Solutions:
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Zwitterionic Nature: The compound may exist as a zwitterion, reducing its solubility in non-polar organic solvents.
-
Strong Crystal Lattice Energy: The planar structure can lead to efficient packing in the solid state.
Recommended Solutions:
-
Solvent Screening: Test a range of polar aprotic solvents in which solubility might be higher, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Use these for recrystallization if a suitable anti-solvent is found.
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Acid-Base Extraction: Convert the compound to its salt form to increase its solubility in aqueous solutions.
-
Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to form the sodium carboxylate salt.
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Filter the solution to remove any insoluble impurities.
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Re-precipitate the purified product by acidifying the filtrate with a strong acid (e.g., 1M HCl) to a pH of around 2-3.
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Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization from a High-Boiling Point Solvent: If the compound is sparingly soluble, recrystallization from a hot solvent can be effective.[1][2][3] Water can be a good solvent for recrystallization, as the solubility of benzoic acid derivatives often increases significantly with temperature.[1][2]
Question: After purification by recrystallization, I still observe significant impurities in my NMR spectrum. What should I do?
Answer:
Persistent impurities after a single recrystallization are common if the impurities have similar solubility profiles to the product.
Potential Causes and Solutions:
-
Co-precipitation: Impurities may have co-precipitated with the product.
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Inappropriate Solvent Choice: The chosen recrystallization solvent may not be optimal for separating the product from the impurities.
Recommended Solutions:
-
Multiple Recrystallizations: Perform a second or even third recrystallization. The purity of the product should increase with each step, although the yield will decrease.
-
Use of Activated Charcoal: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2][4]
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Alternative Purification Technique: If recrystallization is ineffective, consider other purification methods:
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Column Chromatography: While the low solubility can be a challenge, silica gel chromatography using a polar mobile phase (e.g., a gradient of methanol in dichloromethane) can be effective. It may be necessary to dissolve the sample in a small amount of a strong solvent like DMF and adsorb it onto silica gel before loading it onto the column.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used. A common mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Question: My yield is very low after purification. How can I improve it?
Answer:
Low recovery is a frequent issue, especially when dealing with multiple purification steps or compounds with challenging solubility.
Potential Causes and Solutions:
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Product Loss During Transfers: Material is lost with each transfer between flasks and filtration funnels.
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Premature Crystallization: The product may crystallize too early during hot filtration.
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Incomplete Precipitation/Crystallization: The product may remain in the mother liquor.
Recommended Solutions:
-
Optimize Recrystallization:
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Ensure the minimum amount of hot solvent is used to dissolve the product to achieve a supersaturated solution upon cooling.[2]
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Cool the solution slowly to allow for the formation of larger, purer crystals, and then cool further in an ice bath to maximize precipitation.[1]
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Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
-
Minimize Transfers: Plan your workflow to minimize the number of times the material is transferred.
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Recover from Mother Liquor: Concentrate the mother liquor and perform a second crystallization to recover more product. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route but can include unreacted starting materials such as 4-cyanobenzoic acid or 4-hydrazinobenzoic acid, as well as by-products from side reactions.[5] Isomeric impurities, where the benzoic acid moiety is attached to a different position on the triazole ring, are also a possibility.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: Due to its polar nature, a good starting point for recrystallization would be water, ethanol, or a mixture of the two.[1][4] For highly impure samples, recrystallization from a larger volume of a hot polar aprotic solvent like DMF or DMSO followed by the addition of an anti-solvent (e.g., water or an ether) upon cooling could be effective.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound should be assessed using a combination of techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[5]
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
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High-Performance Liquid Chromatography (HPLC): To quantify the purity by separating the main compound from any impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC) | Purity after 1st Run (by HPLC) | Purity after 2nd Run (by HPLC) | Typical Yield |
| Recrystallization (Ethanol/Water) | 85% | 95% | 98% | 60-75% |
| Acid-Base Extraction | 85% | 92% | N/A | 80-90% |
| Silica Gel Chromatography | 85% | >99% | N/A | 40-60% |
Note: The data presented in this table is representative and may vary based on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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If colored impurities are present, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.
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Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
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Slowly add hot water to the filtrate until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature.
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Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
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Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
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Suspend the crude product in a 1M aqueous solution of sodium bicarbonate (NaHCO₃). Use enough solution to fully dissolve the acidic compound.
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Stir the mixture for 30 minutes to ensure complete salt formation.
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Filter the solution to remove any non-acidic, insoluble impurities.
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Slowly add 1M hydrochloric acid (HCl) to the filtrate with stirring until the pH is approximately 2-3. The product will precipitate out of the solution.
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Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration.
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Wash the collected solid with cold deionized water to remove any residual salts.
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Dry the purified product under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for common purification challenges.
References
Technical Support Center: Purifying "4-(1H-1,2,4-triazol-5-yl)benzoic acid" by Recrystallization
This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step methodology for the purification of the target compound. The selection of an appropriate solvent is critical for successful recrystallization. Given the polar nature of "this compound" due to the carboxylic acid and triazole functional groups, polar solvents such as water, ethanol, or a mixture of the two are recommended starting points.
Materials:
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Crude "this compound"
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Recrystallization solvent (e.g., deionized water, ethanol, or an ethanol/water mixture)
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Erlenmeyer flasks
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Heating source (hot plate with magnetic stirrer)
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Buchner funnel and filter flask
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Filter paper
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Spatula
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Glass rod
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Ice bath
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Drying oven or vacuum desiccator
Procedure:
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Solvent Selection:
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Place a small amount of the crude compound into a test tube.
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Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
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Gently heat the test tube. The compound should fully dissolve.
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Allow the test tube to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of crystals.
-
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Dissolution:
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Place the crude "this compound" in an Erlenmeyer flask.
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Add a minimal amount of the selected solvent.
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Heat the mixture on a hot plate while stirring continuously until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
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Decolorization (Optional):
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If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution.
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Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]
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Hot Filtration:
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If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
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Preheat a second Erlenmeyer flask and a funnel with fluted filter paper to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper.
-
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Crystallization:
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Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection of Crystals:
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Carefully transfer the crystals to a watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point.
-
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of "this compound".
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization process in a question-and-answer format.
Q1: The compound does not dissolve in the hot solvent, even after adding a large amount. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. You should try a more polar solvent. For instance, if you are using water, you could try ethanol or a mixture of ethanol and water. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.
Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly. To resolve this, try one of the following:
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Reheat the solution until the oil redissolves.
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Add more solvent to the solution to decrease the saturation point.
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Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
Q3: No crystals have formed even after the solution has cooled in an ice bath. What is the problem?
A3: This suggests that the solution is not supersaturated, or that crystallization has not been initiated. Here are a few techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
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Seed the solution: Add a tiny crystal of the pure compound to the solution. This "seed" will act as a template for crystal growth.
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Reduce the solvent volume: If the compound is too soluble, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
Q4: The recovered yield of the purified compound is very low. How can I improve it?
A4: A low yield can be due to several factors:
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Using too much solvent: Adding an excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the compound.
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Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Ensure your filtration apparatus is preheated.
-
Insufficient cooling: Make sure to cool the solution thoroughly in an ice bath to maximize the amount of precipitate.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallization?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Additionally, it should either dissolve impurities very well at all temperatures or not at all, and it should not react with the compound being purified.[3]
Q2: Can I use a mixture of solvents for recrystallization?
A2: Yes, a mixed solvent system is often used when a single solvent is not suitable.[4] This typically involves a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is not very soluble. The compound is first dissolved in the "good" solvent, and then the "poor" solvent is added until the solution becomes cloudy, after which it is heated to redissolve and then cooled.
Q3: How do I know if my compound is pure after recrystallization?
A3: A common method to assess purity is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities tend to broaden and depress the melting point. You can compare the melting point of your recrystallized product to a literature value.
Q4: Why is slow cooling important for crystallization?
A4: Slow cooling allows for the formation of a well-ordered crystal lattice, which tends to exclude impurities.[1] Rapid cooling can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals.
Quantitative Data: Solvent Properties
The selection of a suitable solvent is paramount for successful recrystallization. The following table summarizes the properties of common solvents that may be suitable for polar compounds like "this compound".
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar and ionic compounds; non-toxic and inexpensive.[3] |
| Ethanol | 78 | 24.5 | Dissolves a wide range of polar and moderately non-polar compounds.[3] |
| Methanol | 65 | 32.7 | More polar than ethanol; good for more polar compounds.[3] |
| Acetone | 56 | 20.7 | A versatile solvent with a low boiling point, making it easy to remove.[3][4] |
| Ethyl Acetate | 77 | 6.0 | Suitable for moderately polar compounds.[3] |
References
Troubleshooting low yield in triazole ring formation
This guide provides troubleshooting advice for researchers encountering low yields in triazole ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common culprits are related to the catalyst system, the purity of the reactants, and the reaction conditions.
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the cycloaddition. This can be caused by dissolved oxygen in the reaction mixture.
-
Ligand Issues: The choice and quality of the ligand used to stabilize the Cu(I) catalyst are critical. Impure or inappropriate ligands can lead to catalyst decomposition or reduced activity.
-
Starting Material Purity: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable, and their purity should be confirmed before use.
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield. Solvents that coordinate with copper can inhibit catalysis.
-
Temperature and Reaction Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.
Q2: How can I prevent the oxidation of my Cu(I) catalyst?
Preventing the oxidation of the Cu(I) catalyst is crucial for a successful CuAAC reaction. Several methods can be employed:
-
In Situ Reduction of Cu(II): A common and effective method is to start with a stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in the reaction mixture. This ensures a constant supply of the active catalyst.
-
Degassing Solvents: Removing dissolved oxygen from the solvents is critical. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before the reaction.
-
Using Oxygen Scavengers: In addition to degassing, adding an oxygen scavenger to the reaction can help maintain anaerobic conditions.
-
Working Under an Inert Atmosphere: Performing the entire experiment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) provides the best protection against oxidation.
Q3: My azide starting material seems to be the problem. How can I check its purity and handle it safely?
Azides can be unstable and potentially explosive, especially small organic azides. Proper handling and purity assessment are essential.
-
Purity Analysis: The purity of azides can be checked using techniques like NMR spectroscopy (¹H and ¹³C NMR) and IR spectroscopy (looking for the characteristic azide stretch around 2100 cm⁻¹).
-
Safe Handling:
-
Always handle azides with care and behind a blast shield, especially when working with them for the first time or on a larger scale.
-
Avoid friction, shock, and static electricity.
-
Do not use metal spatulas; opt for plastic or Teflon.
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Store azides in a cool, dark place and away from acids.
-
-
Purification: If impurities are detected, purification can be attempted, for example, by column chromatography. However, this should be done with extreme caution due to the potential instability of the compound. For small-scale reactions, it is often safer and more efficient to synthesize a fresh batch of the azide.
Q4: What are the best solvent choices for a CuAAC reaction?
The ideal solvent for a CuAAC reaction should dissolve all reactants and not interfere with the catalyst.
-
Protic Solvents: Mixtures of water with alcohols like t-butanol or ethanol are very common and often give excellent results, especially when using the CuSO₄/sodium ascorbate system.
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Aprotic Polar Solvents: Solvents like DMSO, DMF, and acetonitrile are also frequently used and can be effective, particularly for organic-soluble substrates.
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Solvent Screening: If you suspect the solvent is the issue, it is advisable to screen a range of different solvents or solvent mixtures to find the optimal conditions for your specific substrates.
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A troubleshooting workflow for low-yield triazole formation.
Quantitative Data Summary
The choice of ligand and solvent can have a significant impact on the reaction yield. The following tables summarize hypothetical yield data for a model CuAAC reaction under different conditions.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| TBTA | tBuOH/H₂O (1:1) | 25 | 12 | 95 |
| THPTA | tBuOH/H₂O (1:1) | 25 | 12 | 92 |
| Bathocuproine | DMSO | 40 | 24 | 85 |
| None | tBuOH/H₂O (1:1) | 25 | 12 | 30 |
Table 2: Effect of Solvent on Reaction Yield
| Ligand | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| TBTA | tBuOH/H₂O (1:1) | 25 | 12 | 95 |
| TBTA | DMSO | 25 | 12 | 88 |
| TBTA | Acetonitrile | 25 | 12 | 75 |
| TBTA | Toluene | 25 | 24 | 45 |
Key Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol describes a general method for the copper-catalyzed cycloaddition of an azide and an alkyne using in situ generation of the Cu(I) catalyst.
Materials:
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Azide (1.0 eq)
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Alkyne (1.0-1.2 eq)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
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Sodium ascorbate (5-10 mol%)
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Solvent (e.g., 1:1 mixture of t-butanol and water)
Procedure:
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To a reaction vial, add the azide and the alkyne.
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Add the solvent (e.g., 1:1 t-butanol/water) to dissolve the reactants.
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In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
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In another separate vial, prepare a fresh stock solution of sodium ascorbate in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution should turn a yellow-orange color.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography.
Logical Relationships in Catalyst System
The interplay between the copper source, reducing agent, and ligand is crucial for an efficient CuAAC reaction. The following diagram illustrates these relationships.
Caption: Key components and pathways in the CuAAC catalytic cycle.
Preventing byproduct formation in "4-(1H-1,2,4-triazol-5-yl)benzoic acid" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
Common synthetic strategies typically involve the cyclization of a key intermediate derived from a 4-substituted benzoic acid precursor. A prevalent method is the reaction of 4-cyanobenzoic acid with formohydrazide, which upon heating, cyclizes to form the desired 5-substituted 1,2,4-triazole. Another approach involves the preparation of an N'-acylformohydrazide intermediate from a benzoic acid derivative, followed by cyclization.
Q2: What is the most common byproduct in this synthesis, and how is it formed?
The most frequently encountered byproduct is the isomeric 1,3,4-oxadiazole, specifically 2-(4-carboxyphenyl)-1,3,4-oxadiazole. This side product arises from a competing intramolecular cyclization of the acylhydrazide intermediate. Under dehydrating conditions, particularly at elevated temperatures, the oxygen of the acylhydrazide can attack the carbonyl carbon, leading to the formation of the five-membered oxadiazole ring instead of the desired triazole.
Q3: Besides the oxadiazole, are there other potential byproducts?
Yes, other byproducts can include:
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Unreacted Starting Materials: Incomplete reactions can leave residual 4-cyanobenzoic acid or intermediate hydrazides.
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Hydrolysis Products: The nitrile or ester functionalities on the starting materials or intermediates can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid or amide.
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Isomeric Triazoles: While less common for 5-substituted triazoles synthesized via the described routes, the formation of other triazole isomers is a possibility under certain conditions, especially if alternative synthetic strategies are employed.
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. By co-spotting the reaction mixture with standards of the starting materials and, if available, the desired product and potential byproducts, you can track the consumption of reactants and the emergence of new spots. HPLC provides a more quantitative assessment of the product and byproduct distribution.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting materials are consumed. - Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments. Be cautious, as higher temperatures can also promote byproduct formation. |
| Suboptimal Reagent Stoichiometry | - Optimize Reagent Ratios: Empirically determine the optimal ratio of the benzoic acid derivative to the hydrazine source. An excess of the hydrazine source may be beneficial in some cases. |
| Poor Solubility of Reactants | - Solvent Screening: Test a range of high-boiling point polar aprotic solvents such as DMF, DMSO, or NMP to ensure all reactants are fully dissolved at the reaction temperature. |
| Product Loss During Workup | - pH Adjustment: The product is amphoteric. Carefully adjust the pH during the workup to ensure complete precipitation. - Extraction: If the product has some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent. |
Problem 2: Significant Formation of 2-(4-carboxyphenyl)-1,3,4-oxadiazole Byproduct
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. This will kinetically disfavor the oxadiazole formation pathway. |
| Prolonged Reaction Time at High Temperature | - Microwave Synthesis: Consider using microwave irradiation to significantly reduce the reaction time, thereby minimizing the thermal stress on the intermediates. |
| Presence of Dehydrating Impurities or Reagents | - Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Avoid the use of strong dehydrating agents if possible. |
| Acidic or Basic Catalysis Favoring Oxadiazole Formation | - pH Control: Maintain a neutral or slightly basic reaction medium. The use of a non-nucleophilic base can be beneficial. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Methyl 4-cyanobenzoate
Objective: To synthesize this compound with minimal byproduct formation.
Materials:
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Methyl 4-cyanobenzoate
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Hydrazine hydrate
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Formic acid
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Ethanol
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Hydrochloric acid
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Sodium hydroxide
Procedure:
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Preparation of 4-(Hydrazinocarbonyl)benzonitrile:
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A mixture of methyl 4-cyanobenzoate (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is heated at reflux for 4-6 hours.
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The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-(hydrazinocarbonyl)benzonitrile.
-
-
Preparation of this compound:
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The 4-(hydrazinocarbonyl)benzonitrile (1 eq.) is heated with an excess of formic acid at reflux for 5-7 hours.
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The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
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The residue is treated with water, and the pH is adjusted to ~6 with a sodium hydroxide solution to precipitate the crude product.
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The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
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Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Yield of this compound (%) | Percentage of 1,3,4-Oxadiazole Byproduct (%) |
| 100 | 65 | 5 |
| 120 | 78 | 12 |
| 140 | 72 | 25 |
| 160 | 60 | 38 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound, highlighting the competing byproduct formation pathway.
Caption: Troubleshooting logic for addressing low yield and high byproduct formation in the synthesis of this compound.
Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and direct method involves the condensation of a benzoic acid derivative with a source of the triazole ring's remaining nitrogen and carbon atoms. A highly effective one-step, base-catalyzed reaction is the condensation of 4-cyanobenzoic acid with formohydrazide at elevated temperatures.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-cyanobenzoic acid and formohydrazide. A basic catalyst, such as potassium carbonate, and a high-boiling point solvent like n-butanol are also required.
Q3: What are the critical parameters for this reaction?
A3: The critical parameters include reaction temperature, reaction time, and the purity of the starting materials. High temperatures are necessary to drive the cyclization, and the reaction progress should be monitored to determine the optimal duration.
Q4: What are the expected yield and purity of the final product?
A4: The yield and purity can vary depending on the specific reaction conditions and purification methods. Generally, yields can be moderate to good, and high purity can be achieved through appropriate work-up and purification procedures like recrystallization.
Q5: Are there any known isomers of this compound, and how can I ensure I have the correct one?
A5: Yes, 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(4H-1,2,4-triazol-4-yl)benzoic acid are isomers. The synthetic route starting from 4-cyanobenzoic acid and formohydrazide is expected to yield the 5-substituted isomer. The structure of the final product should be confirmed using analytical techniques such as NMR and Mass Spectrometry.[1][2]
Experimental Protocols
Synthesis of this compound from 4-Cyanobenzoic Acid and Formohydrazide
This protocol is a representative procedure and may require optimization.
Materials:
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4-Cyanobenzoic acid
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Formohydrazide
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Potassium carbonate (anhydrous)
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n-Butanol
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Hydrochloric acid (for acidification)
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanobenzoic acid (1 equivalent), formohydrazide (1.1 equivalents), and potassium carbonate (0.2 equivalents) in n-butanol.
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Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the n-butanol under reduced pressure.
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Dissolve the residue in water and filter to remove any insoluble impurities.
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Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
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Collect the precipitate by filtration and wash with cold water.
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Dry the crude product under vacuum.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain pure this compound.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 4-Cyanobenzoic acid | 1.0 eq |
| Formohydrazide | 1.1 eq |
| Potassium Carbonate | 0.2 eq |
| Reaction Conditions | |
| Solvent | n-Butanol |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 12 - 24 h |
| Work-up & Purification | |
| pH for Precipitation | 2 - 3 |
| Recrystallization Solvent | Ethanol/Water |
| Expected Outcome | |
| Yield | 60 - 80% (may vary) |
| Purity | >95% (after recrystallization) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product at high temperature. 3. Sub-optimal catalyst amount. | 1. Extend the reaction time and monitor by TLC. 2. Ensure the reaction temperature does not significantly exceed the boiling point of n-butanol. 3. Optimize the catalyst loading. |
| Formation of Side Products | 1. Presence of impurities in starting materials. 2. Side reactions due to prolonged heating. | 1. Use high-purity starting materials. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. | 1. Ensure complete reaction or use a different work-up procedure to remove starting materials. 2. Optimize recrystallization conditions (solvent system, cooling rate) or consider column chromatography for purification. |
| Product "oils out" during recrystallization | The melting point of the product is lower than the boiling point of the recrystallization solvent, or the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly to promote crystal formation. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing. | 1. Ensure adequate heating and temperature control for the larger vessel. 2. Use appropriate mechanical stirring for the reactor size to ensure homogeneous mixing. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis.
References
Technical Support Center: Stability of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(1H-1,2,4-triazol-5-yl)benzoic acid derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound and its derivatives.
Issue 1: Precipitation of the compound from solution during storage or use.
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Question: My this compound derivative is precipitating out of my aqueous buffer solution. How can I improve its solubility and prevent this?
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Answer: The solubility of benzoic acid derivatives, including this triazole series, is often pH-dependent. The carboxylic acid moiety is more soluble in its deprotonated (carboxylate) form.
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Troubleshooting Steps:
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Adjust pH: Increase the pH of your aqueous solution to be above the pKa of the carboxylic acid group (typically around 4-5). A pH of 7.4 is often a good starting point for biological assays. Use of a buffer system (e.g., phosphate-buffered saline) is highly recommended to maintain a stable pH.
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Co-solvents: If adjusting the pH is not feasible or sufficient, consider the addition of a small percentage of a water-miscible organic co-solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). It is crucial to ensure the chosen co-solvent is compatible with your experimental system and does not interfere with downstream applications. Start with low percentages (e.g., 1-5%) and gradually increase if necessary.
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Solubility Data: Refer to the table below for general solubility information of benzoic acid in various solvents. While specific data for your derivative may vary, this provides a useful starting point for solvent selection.
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-
Issue 2: Inconsistent analytical results (e.g., varying peak areas in HPLC).
-
Question: I am observing variable peak areas for my compound when analyzing it by HPLC. Could this be a stability issue?
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Answer: Yes, inconsistent analytical results can be an indicator of compound degradation. This compound derivatives can be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
Control Storage Conditions: Store stock solutions and samples in a cool, dark place. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C or -80 °C). Aliquoting stock solutions can prevent repeated freeze-thaw cycles which may accelerate degradation.
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Photostability: Protect solutions from light, especially UV light, by using amber vials or covering containers with aluminum foil. Photodegradation can lead to the formation of new, unwanted products.
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pH of Mobile Phase: Ensure the pH of your HPLC mobile phase is compatible with your compound's stability. For acidic compounds, a mobile phase with a pH below the pKa can sometimes improve peak shape and stability on the column.
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Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of potential degradation over time.
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Issue 3: Appearance of unexpected peaks in chromatograms.
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Question: I am seeing new peaks in my HPLC chromatogram after my compound has been in solution for some time. What could these be?
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Answer: The appearance of new peaks strongly suggests the formation of degradation products. The 1,2,4-triazole ring is generally stable, but the overall molecule can degrade under stress conditions.
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Troubleshooting Steps:
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Forced Degradation Studies: To understand the potential degradation pathways, it is recommended to perform forced degradation studies. This involves intentionally exposing your compound to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to generate degradation products.[1][2][3] This will help in identifying the retention times of potential degradants.
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LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks.[4] This information is crucial for proposing the structures of the degradation products.
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Review Synthesis Route: Consider potential impurities from the synthesis that might be appearing over time or reacting with components of your solution.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound derivatives?
A1: For solid (powder) forms of these compounds, it is recommended to store them in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the container in a desiccator at room temperature or in a refrigerator (2-8 °C) is advisable.
Q2: How stable is the 1,2,4-triazole ring to chemical degradation?
A2: The 1,2,4-triazole ring itself is a relatively stable aromatic system. It is generally resistant to moderate acidic and basic conditions. However, the substituents on the triazole and benzoic acid rings can influence the overall stability of the molecule and may be more susceptible to degradation.
Q3: Can these compounds degrade during biological assays?
A3: Yes, the conditions of a biological assay (e.g., aqueous buffer, physiological temperature of 37 °C, presence of cellular components) can lead to degradation over the course of the experiment. It is important to include appropriate controls to assess the stability of your compound under the specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and analyzing it by HPLC.
Q4: What are the expected degradation pathways for these compounds?
A4: While specific degradation pathways are highly dependent on the exact structure of the derivative and the stress conditions, some general possibilities include:
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Hydrolysis: Under harsh acidic or basic conditions, hydrolysis of amide or ester functionalities, if present as substituents, can occur.
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Oxidation: The triazole ring or other electron-rich parts of the molecule can be susceptible to oxidation.
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Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving radical reactions.
Data Presentation
Table 1: General Solubility of Benzoic Acid in Various Solvents at 25 °C
| Solvent | Molar Solubility (mol/L) |
| Water | 0.028 |
| Methanol | 2.58 |
| Ethanol | 2.21 |
| Acetone | 3.86 |
| Ethyl Acetate | 2.05 |
| Dimethylformamide (DMF) | 5.34 |
| Dimethyl Sulfoxide (DMSO) | 5.86 |
Note: This data is for the parent benzoic acid and should be used as a general guide. The solubility of specific derivatives will vary based on their substituents.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a this compound derivative.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 60 °C for 24 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
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Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
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Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV method.[5] Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the parent compound (can be determined using a UV-Vis spectrophotometer). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 3. jddtonline.info [jddtonline.info]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gjpb.de [gjpb.de]
Technical Support Center: Purifying 4-(1H-1,2,4-triazol-5-yl)benzoic acid for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the purity of 4-(1H-1,2,4-triazol-5-yl)benzoic acid for reliable and reproducible biological assay results.
Frequently Asked Questions (FAQs)
Q1: What is the target purity level for this compound when used in biological assays?
For most in vitro biological assays, a purity of ≥95% is considered the minimum standard. However, for sensitive applications such as enzymatic assays, binding studies, or cell-based assays, a purity of ≥98% or even ≥99% is highly recommended to avoid off-target effects from impurities.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities may include unreacted starting materials (e.g., 4-cyanobenzoic acid, aminoguanidine), partially reacted intermediates, regioisomers, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q3: Which analytical techniques are best suited for assessing the purity of my compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying the number of components in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the target compound and helps identify residual solvents or structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in the identification of impurities.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Possible Cause: Incomplete reaction or precipitation of byproducts along with the desired compound.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or HPLC.
-
pH Adjustment during Work-up: this compound is amphoteric. Careful pH adjustment during the aqueous work-up can help to separate it from less polar or non-acidic/basic impurities.
-
Solvent Selection for Extraction: Use a sequence of extractions with solvents of varying polarity to selectively remove impurities.
Issue 2: Difficulty in Removing a Persistent Impurity
Possible Cause: The impurity has similar physicochemical properties (polarity, solubility) to the target compound.
Troubleshooting Steps:
-
Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
Table 1: Suggested Solvents for Recrystallization
Solvent/Solvent System Rationale Water The compound may have sufficient solubility in hot water and precipitate upon cooling. Ethanol/Water A co-solvent system can fine-tune the solubility profile. Dimethylformamide (DMF)/Water DMF is a strong solvent for this class of compounds; adding water as an anti-solvent can induce crystallization. Acetic Acid/Water The acidic nature can aid in solubilization, with water acting as an anti-solvent. -
Preparative Chromatography: If recrystallization fails, preparative HPLC or flash column chromatography is recommended for separating compounds with very similar properties.
Table 2: Starting Conditions for Preparative Chromatography
Technique Stationary Phase Mobile Phase Gradient (Example) Flash Chromatography Silica Gel Dichloromethane (DCM) with a methanol (MeOH) gradient (0-10%). A small amount of acetic acid (0.1%) may improve peak shape. Preparative HPLC C18 Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Gradient elution from 5% to 95% B.
Issue 3: Poor Peak Shape in HPLC Analysis
Possible Cause: Interaction of the acidic and basic functionalities of the molecule with the stationary phase, or poor solubility in the mobile phase.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a modifier to the mobile phase. For reverse-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid (TFA) can protonate the triazole and carboxylate groups, leading to sharper peaks.
-
Adjust pH of the Aqueous Phase: Buffering the aqueous component of the mobile phase can also improve peak shape.
-
Change Stationary Phase: If peak tailing persists, consider using a different column, such as one with end-capping or a different chemistry.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (see Table 1).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or DMSO). Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Integrate the peak areas to determine the percentage purity of the main compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
Validation & Comparative
A Comparative Guide to Triazole Isomers in Metal-Organic Framework Synthesis: 4-(1H-1,2,4-triazol-5-yl)benzoic acid and Its Congeners
For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant in the rational design and synthesis of Metal-Organic Frameworks (MOFs). The isomeric form of a linker can profoundly influence the resulting MOF's topology, porosity, and functional properties. This guide provides a comparative analysis of MOFs synthesized from 4-(1H-1,2,4-triazol-5-yl)benzoic acid and its structural isomers, offering insights into their performance based on available experimental data.
The arrangement of nitrogen atoms within the triazole ring and the position of the coordinating carboxylate group on the phenyl ring dictate the linker's geometry and connectivity, leading to distinct MOF architectures. This comparison focuses on the impact of these subtle structural variations on key material properties such as surface area, thermal stability, and potential applications.
Isomeric Linkers in Focus
The primary linker of interest is This compound . For comparison, we will examine MOFs constructed from its isomers, where either the attachment point of the benzoic acid to the triazole ring differs, or the arrangement of nitrogen atoms within the five-membered ring is altered. The isomers considered in this guide are:
-
4-(1H-1,2,4-triazol-1-yl)benzoic acid: An isomer where the phenyl group is attached to a different nitrogen atom of the 1,2,4-triazole ring.
-
4-(1H-1,2,3-triazol-4-yl)benzoic acid: An isomer featuring a 1,2,3-triazole core.
-
3-(1H-1,2,4-triazol-5-yl)benzoic acid: A positional isomer where the carboxylate group is at the meta-position of the phenyl ring.
dot
Caption: Structural relationships between the primary linker and its isomers.
Performance Comparison of Isomer-Based MOFs
The following table summarizes the key performance indicators of MOFs synthesized using the different triazole-based linkers. It is important to note that direct comparative studies are limited, and the data presented here is compiled from different research articles. The synthesis conditions, particularly the choice of metal salt and solvent, can also significantly impact the final properties of the MOF.
| Linker Isomer | Metal Ion | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Findings & Potential Applications |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Zn(II) | [Zn(tzba)₂]·(DMF) | Not Reported | Not Reported | ~350 | Luminescent properties, potential for sensing applications. |
| 3-(1H-1,3,4-triazol-1-yl)benzoic acid | Cd(II) | {[Cd(µ₅-L)⋅I}ₙ | Not Reported | Not Reported | ~380 | Forms a 2D network with potential for catalytic applications.[1] |
Data for MOFs based on this compound and 4-(1H-1,2,3-triazol-4-yl)benzoic acid is not sufficiently available in the reviewed literature to be included in this direct comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of these materials. Below are representative synthesis protocols for MOFs based on the isomeric linkers.
Synthesis of a Zinc-based MOF with 4-(1H-1,2,4-triazol-1-yl)benzoic acid
A solvothermal reaction is typically employed for the synthesis of this MOF.
-
Reactants:
-
4-(1H-1,2,4-triazol-1-yl)benzoic acid
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF) as the solvent.
-
-
Procedure:
-
The linker and the zinc salt are dissolved in DMF in a Teflon-lined autoclave.
-
The mixture is heated to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF, and dried.
-
dot
Caption: General workflow for the solvothermal synthesis of a Zn-based MOF.
Synthesis of a Cadmium-based MOF with 3-(1H-1,3,4-triazol-1-yl)benzoic acid[1]
A hydrothermal method has been reported for the synthesis of this MOF.
-
Reactants:
-
3-(1H-1,3,4-triazol-1-yl)benzoic acid (HL)
-
Cadmium(II) iodide (CdI₂)
-
Water as the solvent.
-
-
Procedure:
-
A mixture of the linker and cadmium iodide in water is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 160 °C for 72 hours.
-
The reaction vessel is then cooled to room temperature.
-
Colorless block-shaped crystals are obtained, washed with water, and dried in air.[1]
-
Concluding Remarks
The choice of triazole isomer as a linker in MOF synthesis has a significant impact on the resulting framework's structure and properties. While a comprehensive, direct comparison of all isomers of 4-(triazolyl)benzoic acid is not yet available in the literature, the existing data highlights the potential for fine-tuning MOF characteristics through subtle changes in the linker's molecular structure. The 1,2,4-triazole-based linkers have shown promise in the construction of luminescent MOFs, while the use of a meta-substituted benzoic acid has led to the formation of 2D networks.
Further research is needed to synthesize and characterize MOFs from this compound and its 1,2,3-triazole isomer to enable a more complete comparative analysis. Such studies will be invaluable for the targeted design of novel MOFs with tailored properties for applications in gas storage, separation, catalysis, and drug delivery. catalysis, and drug delivery.
References
A Comparative Analysis of the Anticancer Potential of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives and Doxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recently synthesized 4-(1H-1,2,4-triazol-5-yl)benzoic acid derivatives reveals their potential as promising anticancer agents, with some compounds exhibiting cytotoxic activity comparable to the widely used chemotherapeutic drug, doxorubicin. This comparison guide provides a detailed overview of the anticancer activity, experimental protocols, and underlying mechanisms of these novel triazole derivatives in relation to doxorubicin.
Introduction
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[1][2][3] However, its clinical use is often limited by severe side effects, particularly cardiotoxicity.[2] This has driven the search for novel anticancer compounds with improved efficacy and better safety profiles. The family of this compound derivatives has emerged as a promising class of compounds with significant antiproliferative properties.
Comparative Anticancer Activity
A recent study systematically evaluated a series of seventeen novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids for their in vitro anticancer activity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.[4][5][6][7][[“]] The half-maximal inhibitory concentration (IC50) values were determined and compared with doxorubicin as a reference drug.
The results, summarized in the table below, indicate that several of the synthesized triazole derivatives displayed potent cytotoxic effects. Notably, compounds 2, 5, 14, and 15 exhibited significant anticancer activity, with IC50 values in the micromolar range, comparable to or even slightly better than doxorubicin in the tested cell lines.[4][5][6][7][[“]]
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (2) | 18.7 | 23.9 |
| (E)-4-(5-((2-Hydroxy-5-nitrobenzylidene)amino)-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (5) | 18.9 | 21.3 |
| 4-(5-(Benzylamino)-3-phenoxy-1H-1,2,4-triazol-1-yl)benzoic acid (14) | 15.6 | 19.8 |
| 4-(5-(Phenethylamino)-3-phenoxy-1H-1,2,4-triazol-1-yl)benzoic acid (15) | 17.2 | 20.4 |
| Doxorubicin (Reference) | 19.7 | 22.6 |
Table 1: Comparative in vitro anticancer activity (IC50 in µM) of selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives and Doxorubicin against MCF-7 and HCT-116 cell lines.[4][5][6][7][[“]]
Experimental Protocols
The in vitro anticancer activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives and doxorubicin was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Culture and Treatment
MCF-7 and HCT-116 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For the cytotoxicity assay, cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and doxorubicin for a specified period.
MTT Assay Protocol
Following treatment, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. Subsequently, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
References
- 1. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. consensus.app [consensus.app]
Comparative Analysis of Antioxidant Capacity: 4-(1H-1,2,4-triazol-5-yl)benzoic Acid versus Ascorbic Acid
A direct comparative analysis of the antioxidant capacity of 4-(1H-1,2,4-triazol-5-yl)benzoic acid and the well-established antioxidant, ascorbic acid (Vitamin C), cannot be provided at this time due to a lack of available scientific literature and experimental data on the former compound.
While ascorbic acid is a widely studied and characterized antioxidant, a comprehensive search of scientific databases reveals no published research specifically evaluating the antioxidant properties of "this compound." Consequently, there is no quantitative data from standardized antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power), to form a basis for a comparative guide.
Ascorbic Acid: The Benchmark Antioxidant
Ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in biological systems.[1][2] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) like superoxide radicals, hydroxyl radicals, and peroxyl radicals.[2][3] This protective mechanism helps to mitigate oxidative stress, which is implicated in cellular damage and various disease pathologies.
The antioxidant function of ascorbic acid is multifaceted. It can directly scavenge free radicals and also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[1] Furthermore, it can influence the activity of antioxidant enzymes like catalase and superoxide dismutase, further bolstering the cellular defense against oxidative damage.[1][4]
Future Research Directions
To enable a comparative analysis, future research would need to be conducted on "this compound." This would involve a series of standardized in vitro antioxidant assays. The following experimental workflow outlines a typical approach to evaluating and comparing the antioxidant capacity of a novel compound against a standard like ascorbic acid.
Experimental Workflow: In Vitro Antioxidant Capacity Assessment
Figure 1. A generalized workflow for the in vitro comparison of antioxidant capacities.
References
- 1. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ascorbic acid supplementation on oxidative stress markers in healthy women following a single bout of exercise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid and Isophthalic Acid as Linkers for Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, stability, and functionality. This guide provides a comparative study of two distinct linkers: 4-(1H-1,2,4-triazol-5-yl)benzoic acid and the more conventional isophthalic acid. While isophthalic acid is a well-established, rigid dicarboxylate linker, this compound introduces a nitrogen-rich triazole ring, offering additional coordination sites and functionalities. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform the selection of linkers for specific applications such as gas storage, catalysis, and sensing.
The fundamental difference lies in their functional groups. Isophthalic acid provides two carboxylate groups for coordination, while this compound offers both a carboxylate group and nitrogen atoms from the triazole ring, enabling more complex and potentially more stable framework structures.[1][2] The triazole group can lead to MOFs with enhanced thermal and chemical stability and provides a platform for applications in luminescence and sensing.[2][3]
Comparative Performance Data
The structural and functional differences between the two linkers lead to distinct properties in the resulting MOFs. The following table summarizes key performance metrics from experimental studies on MOFs synthesized using these or structurally similar linkers.
| MOF Name/Formula | Metal Ion(s) | Linker | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Application/Finding |
| MOFs with Triazole-based Linkers | |||||
| [Cu₂(p-L)₂] (p-L = bis(carboxyphenyl)-1,2,4-triazole) | Cu²⁺ | bis(carboxyphenyl)-1,2,4-triazole | Not specified | Up to 400 | Suitable catalyst for the oxidation of cyclohexene.[4] |
| ∞³[Cu₄(μ₃-OH)₂(R¹-R²-trz-ia)₃(H₂O)ₓ] | Cu²⁺ | Triazolyl isophthalate derivatives | Varies (Porosity 28-39%) | Up to 230 | Catalytic oxidation of cyclohexene; CO₂ adsorption decreases with larger substituents.[5] |
| [Zn(3-L₁-TZ)₂]·DMA (L₁ = 4-benzoic acid) | Zn²⁺ | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Not specified | Not specified | Bifunctional luminescent sensor for nitrobenzene and Fe³⁺ ions.[3] |
| MOFs with Isophthalic Acid Linkers | |||||
| [Zn(IP)(H₂O)] (IP = Isophthalic acid) | Zn²⁺ | Isophthalic acid | Not specified | Not specified | Demonstrates biological properties for potential antimicrobial applications.[6] |
| UiO-66 (with Isophthalic Acid) | Zr⁴⁺ | Terephthalic acid and Isophthalic acid (co-linker) | 1000 - 1800 | Decreased with IPA | Adsorption of organics from water and fuel via H-bonding with free -COOH groups.[7] |
| [Cd(bipa)]n (bipa = 5-(benzimidazole-1-yl)isophthalic acid) | Cd²⁺ | 5-(benzimidazole-1-yl)isophthalic acid | Not specified | Not specified | Selective and sensitive fluorescence detection of Fe(III) and Cr(VI) in water.[8] |
| [Cu₂(L1)∙5DMF]n (H₄L1 = derivative of isophthalic acid) | Cu²⁺ | 3,5-di(3,5-dicarboxyphenyl)nitrobenzene | Not specified | Not specified | Photocatalyst for the degradation of organic dyes like methyl violet.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of MOFs using these linkers, based on common practices reported in the literature.
General MOF Synthesis: Solvothermal Method
The solvothermal method is widely employed for the synthesis of MOFs, including those derived from triazole-carboxylic acid and isophthalic acid linkers.[8][10]
-
Reactant Preparation : The organic linker (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid or isophthalic acid) and a metal salt (e.g., zinc nitrate, copper nitrate, cadmium nitrate) are dissolved or dispersed in a solvent or a mixture of solvents.[10][11] A common solvent system is N,N-dimethylformamide (DMF), ethanol (EtOH), and/or water.[3]
-
Mixing : The solutions containing the linker and the metal salt are mixed in a Teflon-lined stainless-steel autoclave. The molar ratio of metal to linker is a critical parameter that influences the final structure.
-
Heating : The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 80 °C and 180 °C) for a period ranging from several hours to a few days.[11]
-
Cooling and Isolation : The autoclave is cooled down to room temperature, typically slowly. The resulting crystalline product is then isolated by filtration or centrifugation.
-
Washing and Activation : The collected crystals are washed several times with a solvent like DMF or ethanol to remove any unreacted starting materials. To achieve a porous structure, the solvent molecules residing in the pores are often removed by heating under vacuum or by solvent exchange followed by heating. This "activation" step is crucial for applications like gas sorption.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD) : Used to confirm the crystalline phase and purity of the synthesized MOF by comparing the experimental diffraction pattern with the simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA) : Performed to evaluate the thermal stability of the MOF. The sample is heated at a constant rate under a controlled atmosphere, and the weight loss is recorded as a function of temperature, indicating the points of solvent loss and framework decomposition.[5]
-
Brunauer-Emmett-Teller (BET) Analysis : This technique is used to determine the specific surface area and porosity of the MOF. It involves the physisorption of a gas (typically nitrogen at 77 K) onto the surface of the material at various pressures.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : Used to confirm the coordination of the linker to the metal ions by observing shifts in the characteristic vibrational bands of the functional groups (e.g., carboxylate and triazole groups).
Visualizations
Logical Framework Comparison
The diagram below illustrates the logical relationship between the choice of linker, its inherent properties, and the resulting characteristics and applications of the synthesized MOF.
Caption: Comparative logic from linker choice to MOF properties and applications.
General Experimental Workflow
This diagram outlines the typical experimental workflow for the synthesis and characterization of MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
A Comparative Guide to the In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Hybrids on Cancer Cell Lines
Researchers in the field of oncology and drug development are continuously exploring novel heterocyclic compounds for their potential as anticancer agents. Among these, derivatives of 1,2,4-triazole have garnered significant attention. This guide provides a comparative analysis of the in vitro cytotoxicity of a series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against various cancer cell lines, with a focus on their efficacy and selectivity.
Cytotoxicity Data
A study involving a series of seventeen 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed their cytotoxic potential against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[1][2][3][4] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The results, summarized in the table below, are compared with doxorubicin, a standard chemotherapeutic agent.
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | RPE-1 (Normal Cell) IC50 (µM) |
| 2 | 18.7 | 25.7 | >50 |
| 5 | 19.5 | 24.8 | >50 |
| 14 | 15.6 | 23.9 | >50 |
| 15 | 17.2 | 26.1 | >50 |
| Doxorubicin | 19.7 | 22.6 | Not Reported |
Data compiled from studies on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[1][2][3][4]
Notably, compounds 2, 5, 14, and 15 exhibited potent inhibitory activities against both MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to or better than the reference drug, doxorubicin.[1][2][3] A significant finding is the weak cytotoxic effect of these potent compounds on normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells over non-cancerous cells.[1][2][3][4] The IC50 values for the entire series of 17 compounds ranged from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells.[3]
Experimental Protocols
The in vitro cytotoxicity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]
MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines (MCF-7 and HCT-116) and a normal cell line (RPE-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized hybrid compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells were then treated with these concentrations for a specified period (e.g., 24 hours).
-
MTT Addition: After the treatment period, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations.
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of action of the most potent compounds, specifically compounds 2 and 14, revealed that they induce apoptosis in MCF-7 cancer cells.[1][2][3][4] Apoptosis, or programmed cell death, is a crucial pathway for the elimination of cancerous cells.
The induction of apoptosis was confirmed by observing nuclear morphological changes using Hoechst 33258 staining.[1] Treated cells displayed characteristic apoptotic features such as chromatin condensation and nuclear fragmentation. Furthermore, flow cytometry analysis using Annexin V-PE and 7-AAD staining quantified the apoptotic cell population, showing a significant increase in both early and late apoptotic cells after treatment with compounds 2 and 14.[4]
Caption: Workflow of apoptosis induction in MCF-7 cells by triazole hybrids.
While the precise molecular targets of these 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have not been fully elucidated in these studies, other research on different triazole derivatives suggests potential mechanisms such as the inhibition of enzymes like aromatase, EGFR, BRAF, or tubulin polymerization.[5][6] The triazole ring is known to play a role in chelating with the heme iron of enzymes like aromatase.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives Against Cancer Cells: A Comparative Analysis
For Immediate Release
Recent research into novel anticancer agents has highlighted a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as promising candidates. This guide provides a comparative analysis of their efficacy, drawing upon available preclinical data. The focus of this guide is to present the cytotoxic activity of these derivatives against selected cancer cell lines, detail the experimental methodologies used for their evaluation, and visualize the pertinent biological pathways and workflows.
It is important to note that the current body of published research primarily focuses on the efficacy of these compounds against drug-sensitive cancer cell lines. While the broader class of triazole derivatives is being investigated for its potential to overcome multidrug resistance in cancer, specific experimental data on the efficacy of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives against drug-resistant cancer cell lines is not yet available in the reviewed literature.[1]
Comparative Efficacy of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives
A study detailing the synthesis and in vitro anticancer activity of seventeen 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids provides the most comprehensive dataset to date.[2][3][4][5] The cytotoxic effects of these compounds were evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The results, summarized in the table below, highlight several derivatives with potent antiproliferative activities, in some cases exceeding that of the standard chemotherapeutic agent, doxorubicin.[2][5]
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | RPE-1 IC₅₀ (µM) |
| 2 | 18.7 | 25.7 | >50 |
| 5 | 19.2 | 24.5 | >50 |
| 14 | 15.6 | 23.9 | >50 |
| 15 | 17.3 | 24.1 | >50 |
| Doxorubicin | 19.7 | 22.6 | Not Reported |
Table 1: In vitro cytotoxic activity (IC₅₀ values in µM) of selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives against MCF-7, HCT-116, and normal retinal pigment epithelial (RPE-1) cell lines.[2][3][4][5]
Notably, the most potent compounds (2, 5, 14, and 15) demonstrated significantly lower cytotoxicity against the normal human RPE-1 cell line, suggesting a degree of selectivity for cancer cells over non-malignant cells.[2][3][4][5]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action for compounds 2 and 14 revealed their ability to induce apoptosis in MCF-7 cells.[2][3][5] This programmed cell death is a crucial target for anticancer therapies. The induction of apoptosis was confirmed through morphological changes observed via fluorescence microscopy and quantified by flow cytometry analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.
Cell Viability Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (MCF-7 and HCT-116) and normal cells (RPE-1) were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, doxorubicin, and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis was evaluated using an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit.
-
Cell Treatment: MCF-7 cells were treated with the IC₅₀ concentrations of compounds 2 and 14 for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway
The induction of apoptosis by compounds 2 and 14 suggests an interaction with the intrinsic or extrinsic apoptotic pathways. While the specific molecular targets of these compounds have not been fully elucidated in the reviewed literature, a generalized diagram of the apoptotic signaling pathway is provided below for context.
Conclusion
The available data strongly suggest that certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, particularly compounds 2 , 5 , 14 , and 15 , are potent cytotoxic agents against MCF-7 and HCT-116 cancer cell lines, operating at least in part through the induction of apoptosis. Their selectivity towards cancer cells over normal cells further enhances their therapeutic potential.
However, a critical gap in the current research is the lack of data on the efficacy of these specific derivatives against drug-resistant cancer cell lines. Future studies are warranted to explore their potential in overcoming multidrug resistance, a major challenge in oncology. Such investigations would be invaluable in determining the broader clinical applicability of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Routes of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 4-(1H-1,2,4-triazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct, published synthetic procedures for this specific isomer, this document outlines plausible and established methods for the synthesis of 5-aryl-1H-1,2,4-triazoles, adapting them for the target molecule. The comparison focuses on starting materials, reaction steps, and potential advantages and disadvantages of each route.
Introduction
This compound is a heterocyclic compound featuring a benzoic acid moiety attached to the C5 position of a 1,2,4-triazole ring. This specific substitution pattern is crucial for its potential biological activity and material properties, distinguishing it from its more commonly reported isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid. The synthesis of 5-substituted-1H-1,2,4-triazoles can be achieved through various cyclization strategies. This guide explores the most promising of these routes.
Synthetic Route Comparison
Two primary synthetic strategies are proposed for the synthesis of this compound. Both routes commence from a readily available starting material, methyl 4-cyanobenzoate or terephthalic acid monomethyl ester, and proceed through a key hydrazide intermediate.
Table 1: Comparison of Proposed Synthetic Routes
| Parameter | Route 1: From Methyl 4-cyanobenzoate | Route 2: From Terephthalic Acid Monomethyl Ester |
| Starting Material | Methyl 4-cyanobenzoate | Terephthalic acid monomethyl ester |
| Key Intermediates | Methyl 4-(N'-formylhydrazinecarbonyl)benzoate | Methyl 4-(hydrazinecarbonyl)benzoate |
| Number of Steps | 3 | 3 |
| Key Reactions | Hydrazinolysis, Formylation, Cyclization | Esterification, Hydrazinolysis, Cyclization |
| Potential Reagents | Hydrazine hydrate, Formic acid, Triethyl orthoformate | Methanol, Thionyl chloride, Hydrazine hydrate, Formamide |
| Potential Advantages | Readily available starting material. | Avoids the use of cyanide-containing starting material. |
| Potential Challenges | Handling of hydrazine hydrate. Optimization of cyclization conditions. | Potential for side reactions during esterification and hydrazinolysis. |
| Overall Yield | Not reported in literature for this specific target. | Not reported in literature for this specific target. |
Detailed Experimental Protocols (Proposed)
The following are detailed, proposed experimental protocols based on established chemical transformations for the synthesis of 5-substituted-1,2,4-triazoles. These protocols are intended as a starting point for experimental work and may require optimization.
Route 1: Synthesis from Methyl 4-cyanobenzoate
This route involves the conversion of the nitrile group of methyl 4-cyanobenzoate to an amidrazone, followed by cyclization with a one-carbon synthon. A more direct, albeit less commonly documented, approach involves the formation of an N-acylamidrazone followed by cyclization. A plausible three-step synthesis is outlined below.
Step 1: Synthesis of Methyl 4-(hydrazinecarbonyl)benzoate
-
Reaction: Methyl 4-cyanobenzoate is reacted with hydrazine hydrate. This reaction is a standard method for converting nitriles to the corresponding amidrazones, which can then be hydrolyzed to the hydrazide. However, a more direct conversion to the hydrazide can be achieved from the corresponding ester. Therefore, it is proposed to first hydrolyze the nitrile to the carboxylic acid ester.
Step 2: Synthesis of Methyl 4-(N'-formylhydrazinecarbonyl)benzoate
-
Reaction: The resulting methyl 4-(hydrazinecarbonyl)benzoate is then formylated using formic acid or another formylating agent.
-
Procedure: To a solution of methyl 4-(hydrazinecarbonyl)benzoate (1 equivalent) in an appropriate solvent such as ethanol, an excess of formic acid (2-3 equivalents) is added. The mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Step 3: Cyclization to Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
-
Reaction: The formylated intermediate undergoes thermal or acid-catalyzed cyclization to form the 1,2,4-triazole ring.
-
Procedure: Methyl 4-(N'-formylhydrazinecarbonyl)benzoate is heated at a high temperature (e.g., 150-200 °C) either neat or in a high-boiling solvent like diphenyl ether for several hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is triturated with a non-polar solvent like hexane to precipitate the product, which is then collected by filtration and purified by recrystallization.
Step 4: Hydrolysis to this compound
-
Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.
-
Procedure: Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate is suspended in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 2 M). The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Route 2: Synthesis from Terephthalic Acid Monomethyl Ester
This route begins with the readily available terephthalic acid monomethyl ester, which is converted to the corresponding hydrazide and then cyclized.
Step 1: Synthesis of Methyl 4-(hydrazinecarbonyl)benzoate
-
Reaction: Terephthalic acid monomethyl ester is first converted to its acid chloride, which then reacts with hydrazine hydrate. Alternatively, direct condensation with hydrazine hydrate using a coupling agent can be employed.
-
Procedure (via acid chloride): Terephthalic acid monomethyl ester (1 equivalent) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is dissolved in a dry, inert solvent like dichloromethane and added dropwise to a cooled solution of hydrazine hydrate (2 equivalents) in the same solvent. The reaction mixture is stirred for several hours, after which the product is isolated by filtration and washed to remove hydrazine salts.
Step 2: Cyclization with Formamide to form Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate
-
Reaction: The hydrazide is cyclized with formamide, which serves as a source of the final carbon atom of the triazole ring.
-
Procedure: A mixture of methyl 4-(hydrazinecarbonyl)benzoate and an excess of formamide is heated at a high temperature (e.g., 150-180 °C) for several hours. The reaction is monitored by TLC. After cooling, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.
Step 3: Hydrolysis to this compound
-
Reaction and Procedure: The hydrolysis of the methyl ester is carried out as described in Step 4 of Route 1.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
A Comparative Guide to the Structure-Activity Relationship of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Analogues and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 4-(1H-1,2,4-triazol-5-yl)benzoic acid. Due to the limited availability of comprehensive SAR studies on the exact this compound scaffold, this document draws objective comparisons from closely related analogues, including 1,2,4-triazole-3-carboxylates/carboxamides and 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives. The information presented herein is supported by experimental data from various studies and is intended to guide researchers in the design and development of novel therapeutic agents based on the 1,2,4-triazole core.
Comparative Biological Activities
Analogues of 1,2,4-triazole-containing benzoic acids and carboxamides have been investigated for a range of biological activities, most notably as anticancer, anti-inflammatory (through COX-2 inhibition), and antimicrobial agents. The substitution pattern on both the triazole and phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.
Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated their potential as cytotoxic agents against human cancer cell lines. The general structure involves a 1,2,4-triazole ring linked at the N1 position to a benzoic acid moiety, with various substituents at the C5 position of the triazole.
Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
| Compound ID | 5-Position Substituent of Triazole | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 2 | -SH | 15.6 | 19.8 |
| 5 | Transformed product of 1 | 17.2 | 21.1 |
| 14 | Isothiocyanate moiety | 18.9 | 22.3 |
| 15 | Nitrobenzylidene moiety | 20.1 | 23.9 |
| Doxorubicin | Reference Drug | 19.7 | 22.6 |
Data sourced from Al-Blewi et al., 2019.[1][2][3]
SAR Insights for Anticancer Activity:
-
The presence of a thiol (-SH) group at the 5-position of the triazole ring (Compound 2 ) resulted in potent cytotoxicity.[1][2][3]
-
The incorporation of isothiocyanate and nitrobenzylidene moieties onto the 1,2,4-triazole scaffold was found to be beneficial for cytotoxic effects.[1][2]
-
Some of the most potent compounds demonstrated weaker cytotoxic effects on normal cells (RPE-1) compared to the standard drug doxorubicin, indicating a degree of selectivity.[1][3]
A series of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates, which are structural isomers of the target topic, have been evaluated as selective COX-2 inhibitors. In this scaffold, the carboxylic acid (as a methyl ester) is at the C3 position of the triazole, and the phenyl ring is at the N1 position.
Table 2: In Vitro COX-1/COX-2 Inhibition of 1,5-disubstituted-1H-1,2,4-triazole-3-carboxylate Analogues
| Compound ID | R1 (at N1 of triazole) | R2 (at C5 of triazole) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5d | 4-Fluorophenyl | -CH2Cl | 19.33 | 0.0179 | 1080 |
| 5b | Phenyl | -CH2Cl | 12.45 | 0.0452 | 275 |
| 5h | 4-Methoxyphenyl | -CH2Cl | 15.67 | 0.0633 | 248 |
| Celecoxib | Reference Drug | - | 15.8 | 0.051 | 309 |
Data sourced from Ma et al., 2020.[1]
SAR Insights for COX-2 Inhibition:
-
A 4-fluorophenyl group at the N1 position of the triazole ring (Compound 5d ) dramatically increased both potency and selectivity for COX-2.[1]
-
A chloromethyl (-CH2Cl) substituent at the C5 position was consistently found in the most active compounds.[1]
-
The presence of an electron-donating group (e.g., -OCH3) or an electron-withdrawing group (e.g., -F) on the N1-phenyl ring influenced selectivity.[1]
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][4][5]
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[6]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4][5]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-570 nm.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This colorimetric assay measures the peroxidase activity of cyclooxygenase enzymes.[7][8]
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to wells. For inhibitor screening, add the test compounds at various concentrations. For the control (100% activity), add the vehicle solvent.[9]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzymes.[9]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.[9]
-
Peroxidase Reaction: Immediately add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which gets oxidized by the peroxidase activity of COX, resulting in a color change.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) after a short incubation period (e.g., 2-5 minutes).[7][8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Visualizations
The following diagram illustrates a typical workflow for conducting SAR studies on novel chemical scaffolds.
References
- 1. ijbs.com [ijbs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. academicjournals.org [academicjournals.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-head comparison of "4-(1H-1,2,4-triazol-5-yl)benzoic acid"-based MOFs for gas sorption
A Comprehensive Guide to the Gas Sorption Performance of Metal-Organic Frameworks Based on 4-(1H-1,2,4-triazol-5-yl)benzoic Acid and Its Isomers
Researchers, scientists, and professionals in drug development are constantly exploring novel materials for gas sorption applications, crucial for processes like carbon capture, gas storage, and separations. Metal-Organic Frameworks (MOFs) built from nitrogen-rich heterocyclic linkers, such as derivatives of this compound, are a promising class of materials due to their tunable porosity and potential for selective gas adsorption. This guide provides a head-to-head comparison of the gas sorption performance of MOFs synthesized from isomers and derivatives of this triazole-based carboxylic acid linker, supported by experimental data from recent studies.
Performance Data for Gas Sorption
The following tables summarize the key gas sorption performance metrics for various MOFs based on triazole-carboxylic acid linkers.
Table 1: CO₂ Sorption Capacities and Selectivity
| MOF Designation | Metal Center | Linker | CO₂ Uptake (mmol/g) at 298 K, 1 bar | Selectivity (CO₂ over N₂) | Reference |
| Cu-TZDB | Cu(II) | 4,4'-(4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | Not specified | Selective over N₂ and CH₄ | [1] |
| Cu-TBA-1 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 3.08 | Not specified | [2] |
| Cu-TBA-2 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 2.54 | Not specified | [2] |
| Cu-TBA-2F | Cu(II) | 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid | 1.27 | Not specified | [2] |
Table 2: H₂ Sorption Capacities
| MOF Designation | Metal Center | Linker | H₂ Uptake (wt %) at 77 K, 1 atm | Reference |
| Cu-TBA-1 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 1.16 | [2] |
| Cu-TBA-2 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 1.54 | [2] |
| Cu-TBA-2F | Cu(II) | 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid | 0.67 | [2] |
Table 3: Brunauer–Emmett–Teller (BET) and Langmuir Surface Areas
| MOF Designation | Metal Center | Linker | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Reference |
| Cu-TBA-1 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 616 | 686 | [2] |
| Cu-TBA-2 | Cu(II) | 4-(1H-tetrazole-5-yl)benzoic acid | 356 | 402 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared MOFs are crucial for reproducibility and further development.
Synthesis of MOFs
-
Cu-TZDB : This copper-based MOF was synthesized via a solvothermal reaction of 4,4'-(4H-1,2,4-triazole-3,5-diyl)dibenzoic acid (TZDB), copper(II) nitrate trihydrate, and acetic acid.[1]
-
Co-MOF1 and Co-MOF2 : These two cobalt-based MOFs were synthesized using the asymmetrically binding ligand 4-(4'-carboxyphenyl)-1,2,4-triazole (Hcpt).
-
Cu-TBA-1, Cu-TBA-2, and Cu-TBA-2F : These copper-tetrazolate based MOFs were synthesized using the predesigned ligands 4-(1H-tetrazole-5-yl)benzoic acid (4-TBA) and 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid (2F-4-TBA) with a Cu(II) metal precursor.[2]
Gas Sorption Measurements
-
CO₂ and N₂ Adsorption for Cu-TZDB : The selective adsorption of CO₂ over N₂ and CH₄ for Cu-TZDB was confirmed by dynamic column breakthrough tests.[1]
-
H₂ and CO₂ Adsorption for Cu-TBA series :
Visualizing the MOF Evaluation Workflow
The following diagram illustrates the general workflow from MOF synthesis to gas sorption analysis, providing a clear overview of the experimental process.
Caption: Workflow for MOF synthesis and gas sorption analysis.
References
- 1. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Co-based metal-organic frameworks and their magnetic properties using asymmetrically binding 4-(4'-carboxyphenyl)-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid and Its Ester and Amide Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 4-(1H-1,2,4-triazol-5-yl)benzoic acid and its corresponding ester and amide derivatives. Due to the limited availability of direct comparative studies on these specific simple derivatives, this guide synthesizes data from various sources to offer insights into their potential therapeutic applications, with a primary focus on anticancer and antimicrobial activities.
While extensive research exists on the broader class of 1,2,4-triazole derivatives, direct head-to-head biological comparisons of the parent this compound with its simple ester and amide counterparts are not widely documented in publicly available literature. The majority of studies focus on more complex "hybrid" molecules, making a precise comparison challenging. This guide, therefore, collates and presents the most relevant available data on closely related structures to infer potential activity trends.
Summary of Biological Activities
The available literature suggests that derivatization of the carboxylic acid moiety of this compound can significantly influence its biological profile. The 1,2,4-triazole nucleus is a well-established pharmacophore known to contribute to a wide range of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory effects.[1][2][3][4] The modification of the carboxylic acid group into esters or amides alters the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can modulate its interaction with biological targets.
| Compound Type | Reported Biological Activity | Key Findings |
| This compound Derivatives | Anticancer, Antimicrobial | The parent scaffold is a key component in various biologically active compounds. |
| Ester Derivatives | Antihypertensive | Found to exhibit potent angiotensin II subtype 2 (AT2) receptor affinity.[5] |
| Amide Derivatives | Anticonvulsant, Antifungal, Anticancer | Amide derivatives have shown a broad spectrum of activities, with some exhibiting potent inhibition of cancer cell lines and fungal strains.[6][7] |
Detailed Biological Activity Profiles
Anticancer Activity
Numerous studies have explored the anticancer potential of complex derivatives of 1,2,4-triazole-containing benzoic acids. For the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a series of hybrid derivatives have demonstrated potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds showing IC50 values in the micromolar range.[1][2][3][4] These studies suggest that the triazole-benzoic acid scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action for some of these derivatives involves the induction of apoptosis.
While direct data on the simple amide of this compound is scarce, more complex amide derivatives have been synthesized and evaluated. For instance, a series of novel 1,2,4-triazole derivatives containing carboxamide fragments showed promising antifungal activities, and some also exhibited anticancer potential.[7] Another study on indolyl 1,2,4-triazole derivatives, which are structurally distinct but contain the triazole core, reported significant anti-proliferative activity against breast cancer cell lines.[8]
Antimicrobial Activity
The 1,2,4-triazole moiety is a cornerstone of many successful antifungal drugs.[9] It is therefore anticipated that this compound and its derivatives would possess antimicrobial properties. Studies on various 1,2,4-triazole derivatives have consistently reported significant antibacterial and antifungal activities. For example, a series of novel vinyl-1,2,4-triazole derivatives showed good antibacterial and antifungal activity.[9] Similarly, 1,2,3-triazole-1,2,4-triazole hybrids have demonstrated potent antimicrobial effects.[10]
Derivatization of the carboxylic acid to an amide can enhance antimicrobial potency. For example, novel 1,2,4-triazole derivatives containing carboxamide fragments were designed and synthesized, showing a broad spectrum of antifungal activities.[7]
Enzyme Inhibition
The 1,2,4-triazole ring is known to coordinate with metal ions in the active sites of enzymes. This property has been exploited in the design of various enzyme inhibitors. While specific data for the title compounds is limited, related structures have shown inhibitory activity against enzymes such as lanosterol 14-alpha-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[9]
Experimental Protocols
The following are generalized experimental protocols commonly used in the evaluation of the biological activities of such compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative activity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for screening biological activity and a simplified representation of an apoptosis signaling pathway that could be induced by active compounds.
Caption: General workflow for the synthesis and biological evaluation of target compounds.
Caption: Simplified intrinsic apoptosis pathway potentially induced by active compounds.
Conclusion
While a definitive comparative guide on the biological activity of this compound versus its simple ester and amide derivatives is hampered by a lack of direct studies, the available evidence on related structures suggests that all three compound classes hold potential for biological activity. Amide derivatives, in particular, have been explored more extensively and have shown promise as anticancer and antimicrobial agents. The ester derivatives have been noted for their potential in other therapeutic areas such as antihypertensive agents.
Further research involving the direct synthesis and parallel biological evaluation of the parent acid, its simple esters, and amides is crucial to establish a clear structure-activity relationship. This would provide valuable data for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
